molecular formula C13H10Br2O B1426490 1,4-Dibromo-2-(phenylmethoxy)-benzene CAS No. 1017261-83-4

1,4-Dibromo-2-(phenylmethoxy)-benzene

Cat. No.: B1426490
CAS No.: 1017261-83-4
M. Wt: 342.02 g/mol
InChI Key: MYBIFYIKNYMRPK-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(phenylmethoxy)-benzene is an organic compound with the molecular formula C13H10Br2O and a molecular weight of 333.99 g/mol . It features a benzene ring functionalized with two bromine atoms at the 1 and 4 positions and a benzyloxy (phenylmethoxy) group at the 2 position. This specific arrangement of halogen and ether substituents makes it a valuable building block in synthetic organic chemistry. Compounds of this structural class are frequently employed as key intermediates in the construction of more complex molecular architectures. Based on related chemical structures, this compound is expected to be useful in materials science, for instance in the development of polymers or as a precursor for ligands and functional molecules . Researchers value such dibrominated aromatics for their reactivity in metal-catalyzed cross-coupling reactions, which are fundamental to pharmaceutical and materials research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-dibromo-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBIFYIKNYMRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-bis(phenylmethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a dibrominated benzene core flanked by two benzyloxy groups, makes it a valuable intermediate in organic synthesis. The presence of two reactive bromine atoms provides synthetic handles for the construction of more complex molecular architectures through various cross-coupling reactions. The benzyloxy moieties enhance solubility in organic solvents and can influence the electronic properties and steric environment of the molecule. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this versatile compound.

Physicochemical Properties

PropertyValueSource
IUPAC Name 1,4-dibromo-2,5-bis(phenylmethoxy)benzene[1]
CAS Number 2237-18-5[1]
Molecular Formula C₂₀H₁₆Br₂O₂[1]
Molecular Weight 448.1 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Not available. Homologous compounds 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene and 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene have melting points of 126.5–127.0 °C and 86.4–87.8 °C, respectively.[2]
Boiling Point Not available (likely decomposes at high temperatures)
Solubility Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in alcohols and insoluble in water.
XLogP3 6.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Exact Mass 445.95170 Da[1]
Monoisotopic Mass 445.95170 Da[1]
Topological Polar Surface Area 18.5 Ų[1]
Heavy Atom Count 24[1]

Synthesis and Purification

A plausible and efficient synthesis of 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene can be achieved via a Williamson ether synthesis. This method involves the reaction of 2,5-dibromohydroquinone with benzyl bromide in the presence of a suitable base.

Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents reagent1 2,5-Dibromohydroquinone reaction Williamson Ether Synthesis Heat (e.g., 80-100 °C) reagent1->reaction reagent2 Benzyl Bromide (2 eq.) reagent2->reaction base K₂CO₃ (excess) base->reaction solvent DMF solvent->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Recrystallization from Ethanol/Chloroform) workup->purification product 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene purification->product

Sources

An In-depth Technical Guide to 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Compound Identification: The initial topic specified "1,4-Dibromo-2-(phenylmethoxy)-benzene." A thorough search of chemical databases reveals that this specific monosubstituted compound is not a standard cataloged chemical with an assigned CAS number. However, the structurally related and well-documented compound, 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene , is readily synthesized and serves as an excellent representative for this class of molecules. This guide will therefore focus on this precise compound, providing a robust technical framework applicable to researchers, scientists, and drug development professionals.

Introduction

1,4-Dibromo-2,5-bis(phenylmethoxy)benzene is a versatile aromatic building block possessing a unique combination of structural features. Its rigid benzene core is symmetrically functionalized with two bromine atoms and two bulky phenylmethoxy (benzyloxy) groups. This substitution pattern makes it a valuable intermediate in organic synthesis. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of extended π-conjugated systems. Concurrently, the benzyloxy side chains enhance solubility in organic solvents and influence the molecule's solid-state packing, a critical consideration in materials science and crystal engineering. This guide provides a comprehensive overview of its synthesis, characterization, potential applications, and safe handling protocols.

Part 1: Compound Identification and Physicochemical Properties

Proper identification is the cornerstone of any chemical protocol. The key identifiers and computed physicochemical properties for 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene are summarized below.

PropertyValueSource
CAS Number 2237-18-5[1]
IUPAC Name 1,4-dibromo-2,5-bis(phenylmethoxy)benzene[1]
Molecular Formula C₂₀H₁₆Br₂O₂[1]
Molecular Weight 448.15 g/mol [1]
Monoisotopic Mass 445.95170 Da[1]
Synonyms Benzene, 1,4-dibromo-2,5-bis(phenylmethoxy)-; 1,4-Dibromo-2,5-bis(benzyloxy)benzene[1]
Computed XLogP3 6.2[1]
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in THF, Dichloromethane, Chloroform, DMF; sparingly soluble in alcohols and hexanes.

Part 2: Synthesis and Mechanistic Insights

The most reliable and common method for preparing 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene is through a Williamson ether synthesis . This classic Sₙ2 reaction provides a high-yielding and straightforward pathway to aryl ethers.[2]

The Underlying Chemistry: A Two-Step Sₙ2 Reaction

The synthesis begins with the deprotonation of a phenol, in this case, 2,5-dibromohydroquinone, to form a highly nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on an alkyl halide, benzyl bromide.

  • Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenolic hydroxyl groups of 2,5-dibromohydroquinone.[3] The use of a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile facilitates this step by solvating the cation without interfering with the nucleophile.

  • Nucleophilic Substitution (Sₙ2): The resulting dianion acts as a potent nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. The bromide ion is displaced as the leaving group, forming the new C-O ether bond.[2][4] Benzyl bromide is an ideal substrate for this Sₙ2 reaction because it is a primary halide and lacks β-hydrogens, which preempts the competing E2 elimination pathway.[3]

Visualizing the Synthesis Workflow

The overall process from starting materials to the final purified product is outlined below.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents SM1 2,5-Dibromohydroquinone Reaction Reaction Vessel (Heat, N₂ Atmosphere) SM1->Reaction SM2 Benzyl Bromide SM2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Dry DMF (Solvent) Solvent->Reaction Workup Aqueous Work-up (Precipitation in H₂O) Reaction->Workup Cool & Pour Purification Purification (Recrystallization) Workup->Purification Filter & Collect Crude Solid Product 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene Purification->Product Isolate Pure Product

Caption: Workflow for the synthesis of 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving substituted phenols.[5][6]

Materials:

  • 2,5-Dibromohydroquinone (1.0 eq)

  • Benzyl Bromide (≥ 2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (≥ 2.5 eq)

  • Dry Dimethylformamide (DMF)

  • Deionized Water

  • Methanol or Ethanol for recrystallization

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromohydroquinone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, which prevents potential side reactions.

  • Solvent Addition: Add dry DMF via syringe until a stirrable suspension is formed (approx. 5-10 mL per gram of hydroquinone).

  • Reagent Addition: While stirring, add benzyl bromide (2.2 eq) to the suspension at room temperature using a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydroquinone is consumed.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol or ethanol, to yield the final product as a crystalline solid.[5]

Part 3: Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly symmetrical. Key signals would include:

    • A singlet for the two equivalent aromatic protons on the central benzene ring.

    • A singlet for the four equivalent benzylic protons (-O-CH₂-Ph).

    • A multiplet corresponding to the ten protons of the two terminal phenyl groups.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with those bonded to bromine appearing at a distinct chemical shift. The benzylic carbon signal and the signals for the ether-linked aromatic carbons provide definitive evidence of successful etherification.[8]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.

Part 4: Applications in Research and Drug Development

While specific, large-scale applications for 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene are not widely documented, its structure makes it an inherently valuable intermediate for several fields.

  • Precursor for π-Conjugated Systems: The two bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the synthesis of complex oligomers and polymers with a poly(p-phenylene) backbone, which are of interest for organic electronics (OLEDs, OFETs).[9][10]

  • Scaffold in Medicinal Chemistry: The rigid, well-defined core can serve as a scaffold for constructing complex molecules. The bromine atoms can be replaced with various functional groups to explore structure-activity relationships in drug discovery programs. Structurally related dibromo-benzene derivatives are common intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[11]

  • Crystal Engineering and Supramolecular Chemistry: The interplay of potential C-Br···π, C-H···Br, and π-stacking interactions, guided by the bulky benzyloxy groups, makes this molecule a target for studies in crystal engineering and the design of novel solid-state architectures.[5]

Visualizing the Sₙ2 Mechanism

Caption: The Sₙ2 mechanism for Williamson ether synthesis.

Part 5: Safety and Handling

No specific toxicology data is available for 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. However, based on structurally similar halogenated aromatic compounds, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

1,4-Dibromo-2,5-bis(phenylmethoxy)benzene is a synthetically valuable and structurally interesting molecule. Its preparation via the robust Williamson ether synthesis is straightforward, making it an accessible building block for further chemical transformations. The presence of both reactive bromine atoms and sterically influential benzyloxy groups provides a dual functionality that can be exploited in the rational design of novel organic materials, pharmaceutical scaffolds, and complex molecular architectures. Adherence to the detailed protocols for synthesis, characterization, and safe handling outlined in this guide will enable researchers to effectively utilize this compound in their scientific endeavors.

References

  • MDPI. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State.

  • The Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag.

  • BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.

  • ChemHelp ASAP (YouTube). in the chemical literature: Williamson ether synthesis.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • Acmechem. Understanding the Applications of 1,4-Dibromo-2,5-bis(bromomethyl)benzene.

  • PubChem. 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene.

  • Chemistry LibreTexts. The Williamson Ether Synthesis.

  • BenchChem. Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - A general method for the ipso-bromodecarboxylation of aromatic carboxylic acids.

  • BenchChem. 1,4-Dibromo-2,5-bis(decyloxy)benzene.

Sources

Introduction: The Strategic Utility of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Dibromo-2-(phenylmethoxy)-benzene

Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. This compound, also known as benzyl 2,5-dibromophenyl ether, emerges as a highly versatile and valuable intermediate. Its structure is deceptively simple, yet it offers a powerful combination of features: two differentially reactive bromine atoms poised for cross-coupling reactions and a stable, yet readily cleavable, benzyl ether protecting group. This guide provides a comprehensive technical overview, from its fundamental properties to validated synthetic protocols and key applications, designed to empower researchers in leveraging this molecule to its full potential.

Part 1: Core Physicochemical and Structural Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of successful experimental design. These attributes dictate solubility, reactivity, and the appropriate conditions for handling, reaction, and purification.

The molecular weight of this compound is a key parameter for all stoichiometric calculations. The molecular formula is C₁₃H₁₀Br₂O.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight 342.03 g/mol [PubChem][1]
CAS Number 50879-11-3[PubChem][1]
Appearance White to off-white solid/powder[Sigma-Aldrich][2]
Melting Point 76-78 °C[Sigma-Aldrich][2]
Boiling Point (Predicted) 405.6 ± 25.0 °C at 760 mmHg[ChemSpider][3]
Density (Predicted) 1.693 ± 0.06 g/cm³[ChemSpider][3]

The presence of the benzyloxy group significantly influences the molecule's solubility, rendering it highly soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, while being insoluble in water. The two bromine atoms, positioned ortho and para to the ether linkage, exhibit distinct electronic environments, a feature that can be exploited for selective functionalization under carefully controlled reaction conditions.

Part 2: Synthesis and Characterization: A Validated Workflow

The most common and reliable method for preparing this compound is the Williamson ether synthesis, a robust Sₙ2 reaction.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a self-validating system for achieving a high yield and purity of the target compound.

Objective: To synthesize this compound from 2,5-dibromophenol and benzyl bromide.

Materials:

  • 2,5-Dibromophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,5-dibromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 0.2-0.5 M concentration relative to the phenol).

  • Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) to the mixture dropwise at room temperature.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 56 °C). Maintain reflux for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 2,5-dibromophenol spot indicates completion.

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or an isopropanol/water mixture to afford the pure product as a white crystalline solid.

Expertise & Causality:

  • Why Potassium Carbonate? K₂CO₃ is a mild, inexpensive, and effective base for deprotonating the phenol. Its insolubility in acetone drives the reaction forward by removing the carbonate from the solution phase as it reacts.

  • Why Acetone? Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the organic starting materials and the intermediate potassium phenoxide salt without interfering with the nucleophilic attack.

  • Why Reflux? Heating to reflux provides the necessary activation energy to ensure a reasonable reaction rate without degrading the materials.

Workflow Diagram: Synthesis and Purification

synthesis_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Combine 2,5-Dibromophenol, K₂CO₃, and Acetone B 2. Add Benzyl Bromide A->B C 3. Heat to Reflux (12-18h) B->C D 4. Cool and Filter (Remove Salts) C->D Reaction Complete (TLC) E 5. Concentrate Filtrate (Rotary Evaporation) D->E F 6. Recrystallize (Ethanol) E->F G Pure Product F->G

Caption: A streamlined workflow for the synthesis and purification of the target molecule.

Analytical Characterization

To confirm the structure and purity of the synthesized product, standard spectroscopic methods are employed. The data below are representative of what should be observed.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data Features
¹H NMR Signals for the benzylic CH₂ protons (~5.1 ppm), distinct aromatic protons on both the dibrominated ring and the benzyl ring (typically in the 6.8-7.5 ppm range).
¹³C NMR Resonances for all 13 unique carbons, including the benzylic CH₂ carbon (~71 ppm) and carbons bonded to bromine (~113-118 ppm).
Mass Spec (MS) A molecular ion cluster [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic ~1:2:1 intensity ratio, confirming the presence of two bromine atoms.
Infrared (IR) Characteristic absorption bands for aromatic C-H stretching (~3030 cm⁻¹), C-O-C ether stretching (~1240 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹).

Part 3: Core Applications in Synthetic Chemistry

The true value of this compound lies in its utility as a scaffold for building molecular complexity. The two bromine atoms are handles for a variety of palladium-catalyzed cross-coupling reactions.

Application 1: Sequential Suzuki-Miyaura Coupling

The electronic and steric differences between the two C-Br bonds can allow for selective or sequential Suzuki-Miyaura couplings, enabling the controlled construction of complex biaryl and terphenyl structures, which are common motifs in pharmaceuticals.

Suzuki_Pathway Start This compound Reagent1 Arylboronic Acid (1 eq) Pd Catalyst, Base Start->Reagent1 Intermediate Mono-arylated Intermediate Reagent1->Intermediate First C-C Coupling Reagent2 Second Arylboronic Acid Pd Catalyst, Base Intermediate->Reagent2 Product Di-arylated Final Product Reagent2->Product Second C-C Coupling

Caption: A logical diagram illustrating sequential Suzuki-Miyaura cross-coupling reactions.

Application 2: Buchwald-Hartwig Amination

The C-Br bonds are also excellent substrates for Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amines. This is a foundational reaction in the synthesis of many nitrogen-containing drug candidates.

Application 3: Protecting Group Strategy

The benzyl ether serves as a robust protecting group for the phenolic oxygen. It is stable to a wide range of reaction conditions, including those used in cross-coupling. When desired, it can be cleanly removed via catalytic hydrogenation (H₂, Pd/C) to unmask the phenol for further functionalization, adding another layer of synthetic versatility.

Part 4: Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier before use.[4][5]

References

  • PubChem. (n.d.). 1,4-Dibromo-2-(phenylmethoxy)benzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic data for 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Introduction

This compound is a polysubstituted aromatic ether. Its structure, featuring a dibrominated benzene ring coupled with a benzyloxy group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is critical for researchers in synthetic chemistry, materials science, and drug development, as it allows for unambiguous structural confirmation, purity assessment, and analysis of potential downstream reactions.

While experimental spectra for this specific molecule are not widely published, this guide provides a comprehensive, in-depth analysis based on established spectroscopic principles and data from structurally analogous compounds. We will present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), coupled with validated, field-proven protocols for acquiring this data. The causality behind experimental choices and data interpretation is explained to provide a self-validating framework for researchers.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound that will govern its spectral output are:

  • The Aromatic Core: A benzene ring substituted with three different groups, leading to a specific and predictable pattern of proton and carbon signals in NMR.

  • Heavy Atom Effect: The two bromine atoms will have a significant influence on the ¹³C NMR chemical shifts and will produce a highly characteristic isotopic pattern in the mass spectrum.

  • The Benzyloxy Group: This flexible side-chain (-O-CH₂-Ph) contains both aliphatic (methylene) and aromatic (phenyl) protons and carbons, each with distinct and identifiable spectral signatures.

cluster_benzene This compound cluster_benzyloxy Benzyloxy Group C1 C1 C2 C2 C1->C2 Br1 Br C1->Br1 C3 C3 C2->C3 O O C2->O C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 Br4 Br C4->Br4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 CH2 CH₂ O->CH2 C_phenyl Phenyl Phenyl cluster_workflow NMR Data Acquisition Workflow cluster_details start Sample Preparation acquire Data Acquisition start->acquire Insert into Spectrometer prep_details • Dissolve 5-10 mg in ~0.7 mL CDCl₃ • Add TMS as internal standard (δ=0.00) process Data Processing acquire->process Raw FID Data acq_details • Acquire on 400+ MHz Spectrometer • ¹H: 16 scans, 1s delay • ¹³C: 1024+ scans, 2s delay analyze Spectral Analysis process->analyze Processed Spectrum proc_details • Fourier Transform • Phase and Baseline Correction • Integration analysis_details • Assign peaks • Determine structure

Caption: Standard workflow for NMR sample preparation and analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm). [1]2. Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition. [1]3. ¹H NMR Acquisition: Acquire the spectrum with 16 to 32 scans, a relaxation delay of 1-2 seconds, and a 90° pulse width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A higher number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio. [1]5. Data Processing: Process the resulting Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the C-O ether linkage.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100 - 3000C-H stretch (Aromatic)Medium
2950 - 2850C-H stretch (Aliphatic -CH₂-)Medium
1600 - 1450C=C stretch (Aromatic ring)Strong, multiple bands
1250 - 1200C-O stretch (Aryl-Alkyl Ether)Strong
~820C-H bend (p-disubstituted pattern)Strong
600 - 500C-Br stretchMedium-Strong

Note: The presence of both aromatic and aliphatic C-H stretches is a key diagnostic feature. The C-H stretch for alkenes and aromatics typically appears at a frequency slightly higher than 3000 cm⁻¹. [2]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

cluster_workflow_ir ATR-FTIR Analysis Workflow start_ir Clean ATR Crystal bg_ir Collect Background Spectrum start_ir->bg_ir sample_ir Apply Sample to Crystal bg_ir->sample_ir collect_ir Collect Sample Spectrum sample_ir->collect_ir analyze_ir Analyze Data collect_ir->analyze_ir

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals. [1]3. Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 - 400 cm⁻¹. [1]5. Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands and comparing them to established correlation tables. [1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound will be defined by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. [3]

  • Molecular Ion (M⁺) Peak: The molecular weight of C₁₃H₁₀Br₂O is 341.9 g/mol . Due to the two bromine atoms, the molecular ion will not be a single peak but a characteristic cluster. We expect to see three main peaks:

    • M⁺ (containing two ⁷⁹Br atoms)

    • (M+2)⁺ (containing one ⁷⁹Br and one ⁸¹Br)

    • (M+4)⁺ (containing two ⁸¹Br atoms) The relative intensity of this cluster will be approximately 1:2:1 . This is a definitive signature for a dibrominated compound.

  • Major Fragmentation Pathways: Under electron ionization (EI), the molecule will fragment in predictable ways. Key expected fragments include:

    • Loss of the benzyl group ([M-91]⁺): Cleavage of the C-O bond to lose a C₇H₇ radical, resulting in a dibromophenoxide cation.

    • Loss of the benzyloxy group ([M-107]⁺): Cleavage of the aryl C-O bond.

    • Tropylium ion ([C₇H₇]⁺): A very common and stable fragment with m/z = 91, arising from the benzyl moiety.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal method for analyzing this compound, as it provides separation from any potential impurities prior to mass analysis. [3]

cluster_workflow_ms GC-MS Analysis Workflow prep_ms Sample Preparation inject_ms GC Injection & Separation prep_ms->inject_ms ionize_ms Ionization (EI) inject_ms->ionize_ms detect_ms Mass Detection ionize_ms->detect_ms analyze_ms Data Analysis detect_ms->analyze_ms

Caption: General workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-10 µg/mL. [1]2. GC Conditions:

    • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). [1] * Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start with an initial oven temperature of ~100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion cluster.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the corresponding peak. Examine the isotopic cluster of the molecular ion and the fragmentation pattern to confirm the structure.

Summary of Predicted Spectroscopic Data

Table 4: Consolidated Predicted Data for this compound

TechniqueFeaturePredicted Value / Observation
¹H NMR Ar-H Chemical Shifts (ppm)~7.60 (d), ~7.35 (dd), ~7.00 (d)
Phenyl-H Chemical Shift (ppm)7.30 - 7.50 (m)
-CH₂- Chemical Shift (ppm)~5.15 (s)
¹³C NMR C-O Chemical Shift (ppm)150 - 155
C-Br Chemical Shift (ppm)112 - 118
-CH₂- Chemical Shift (ppm)70 - 75
IR C=C Aromatic Stretch (cm⁻¹)1600 - 1450
C-O Ether Stretch (cm⁻¹)1250 - 1200
C-Br Stretch (cm⁻¹)600 - 500
MS (EI) Molecular Ion (M⁺)m/z cluster around 342
Isotopic PatternM⁺, (M+2)⁺, (M+4)⁺ in a ~1:2:1 ratio
Key Fragment (m/z)91 (Tropylium ion)

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of this compound. By combining theoretical principles with established experimental protocols, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this compound.

References

  • The Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag.
  • SpectraBase. 1,4-Dibromo-2,5-dimethoxy-benzene - Optional[ATR-IR] - Spectrum.
  • PubChem. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240.
  • MDPI. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State.
  • ChemicalBook. 1,4-Dibromo-2,5-dimethoxybenzene(2674-34-2)IR1.
  • Beilstein Journals. Supplementary Information.
  • BenchChem. Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
  • PubChem. 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene | C20H16Br2O2 | CID 71356928.
  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843).
  • ChemicalBook. 1,4-Dibromobenzene(106-37-6) 1H NMR spectrum.
  • ChemicalBook. 1,4-Dibromobenzene(106-37-6) 13C NMR spectrum.
  • NIST WebBook. Benzene, 1,4-dibromo- IR Spectrum.
  • NIST WebBook. Benzene, 1,4-dibromo- Mass Spectrum.
  • BenchChem. Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
  • Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • BenchChem. Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis.
  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.
  • SpectraBase. 1,4-Dibromo-2,5-dimethoxy-benzene - Optional[13C NMR] - Chemical Shifts.
  • Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring.

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,4-Dibromo-2-(phenylmethoxy)-benzene, a key intermediate in the development of various organic molecules. The document outlines detailed, field-proven protocols, discusses the rationale behind experimental choices, and offers insights into reaction mechanisms and optimization. The primary focus is on the Williamson ether synthesis, a robust and versatile method for the formation of the target ether linkage. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a practical and scientifically rigorous resource for the synthesis of this and related compounds.

Introduction and Strategic Overview

This compound, also known as 1,4-dibromo-2-benzyloxybenzene, is a substituted aromatic compound of significant interest in organic synthesis. Its structure, featuring two bromine atoms and a benzyl ether, provides multiple reactive sites for further functionalization. The bromine atoms can readily participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the benzyl group serves as a stable and reliable protecting group for the phenolic oxygen, which can be selectively cleaved under hydrogenolysis conditions.[1] This multi-functionality makes it a valuable building block for constructing complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials.

The most direct and widely adopted strategy for the synthesis of this target molecule is the Williamson ether synthesis. This classic SN2 reaction involves the coupling of an alkoxide with an alkyl halide.[2][3] For the preparation of this compound, this translates to one primary retrosynthetic disconnection: the formation of the ether bond between a dibromophenol and a benzyl halide.

Recommended Synthetic Pathway: Benzylation of 2,5-Dibromophenol

The most efficient and high-yielding route to this compound commences with 2,5-dibromophenol.[4] This approach is advantageous due to the commercial availability of the starting phenol and the straightforward nature of the subsequent etherification. The reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the bromide from benzyl bromide in an SN2 reaction.[2]

Mechanism and Rationale

The core of this synthesis is the Williamson ether synthesis.[5] The mechanism involves two key steps:

  • Deprotonation: The acidic phenolic proton of 2,5-dibromophenol is abstracted by a base to form a sodium or potassium phenoxide. The resulting negative charge on the oxygen atom significantly enhances its nucleophilicity.[6]

  • Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic benzylic carbon of benzyl bromide. This concerted reaction involves the backside attack of the nucleophile, leading to the inversion of configuration at the carbon center (though not relevant for an achiral center like benzyl bromide) and the displacement of the bromide leaving group.[3]

The choice of a primary alkyl halide (benzyl bromide) is critical, as the SN2 mechanism is sensitive to steric hindrance. Tertiary or even secondary alkyl halides are prone to undergo E2 elimination as a competing side reaction.[5]

Detailed Experimental Protocol

This protocol is a robust method for the gram-scale synthesis of the target compound.

Reaction Scheme:

2,5-Dibromophenol + Benzyl Bromide → this compound

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )Moles (equiv)Amount
2,5-DibromophenolC₆H₄Br₂O251.901.05.04 g (20 mmol)
Benzyl BromideC₇H₇Br171.041.12.62 mL (22 mmol)
Potassium CarbonateK₂CO₃138.212.05.53 g (40 mmol)
AcetoneC₃H₆O58.08-100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromophenol (5.04 g, 20 mmol) and potassium carbonate (5.53 g, 40 mmol).

  • Add 100 mL of acetone to the flask. Stir the suspension vigorously.

  • Slowly add benzyl bromide (2.62 mL, 22 mmol) to the reaction mixture using a syringe.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting phenol spot indicates reaction completion.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of hexane to 5% ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices
  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the base of choice for this synthesis.[7][8] It is a mild, inexpensive, and easy-to-handle solid base. For phenolic substrates, its basicity is sufficient to deprotonate the acidic hydroxyl group to a significant extent, driving the reaction forward without promoting side reactions that can occur with stronger bases like sodium hydride (NaH).[5][9] The use of a solid base also simplifies the workup procedure.

  • Solvent Selection: Acetone is an excellent solvent for this reaction. It is a polar aprotic solvent that readily dissolves the organic reactants but not the inorganic base, facilitating a heterogeneous reaction.[3] Its boiling point allows for gentle reflux, providing sufficient thermal energy to overcome the activation barrier of the reaction without causing decomposition. Other polar aprotic solvents like DMF or acetonitrile can also be used.[1][3]

  • Stoichiometry: A slight excess of benzyl bromide (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, 2,5-dibromophenol. A larger excess is generally avoided to minimize purification challenges. A 2-fold excess of potassium carbonate is used to ensure complete deprotonation of the phenol and to neutralize the HBr formed as a byproduct.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 2,5-dibromophenol.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 2,5-Dibromophenol & K₂CO₃ in Acetone AddBnBr Add Benzyl Bromide Start->AddBnBr Stir suspension Reflux Heat to Reflux (4-6 hours) AddBnBr->Reflux Initiate heating Filter Cool & Filter Solids Reflux->Filter Monitor by TLC Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Crude product End Pure 1,4-Dibromo-2- (phenylmethoxy)-benzene Purify->End

Sources

IUPAC name for 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dibromo-2-(phenylmethoxy)benzene: Synthesis, Characterization, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2-(phenylmethoxy)benzene, a versatile aromatic building block for organic synthesis. The document details the compound's physicochemical properties, a robust protocol for its synthesis via Williamson ether synthesis, and thorough methodologies for its analytical characterization. Furthermore, it explores the compound's significant potential in medicinal chemistry and materials science, focusing on its utility in regioselective cross-coupling reactions and as a scaffold in drug development. This guide is intended for researchers, chemists, and professionals in the field of drug discovery, offering both theoretical insights and practical, field-proven protocols.

Compound Profile and Physicochemical Properties

IUPAC Nomenclature and Synonyms

The correct IUPAC name for the topic compound is 1,4-Dibromo-2-(phenylmethoxy)benzene . A common and accepted synonym is 1,4-Dibromo-2-(benzyloxy)benzene . The phenylmethoxy group (C₆H₅CH₂O-) is frequently referred to as a "benzyloxy" group in chemical literature. This compound is a disubstituted benzene ring featuring two bromine atoms and one benzyloxy ether group, making it a valuable intermediate for constructing more complex molecular architectures.

Chemical Structure

The structure consists of a benzene ring substituted at positions 1 and 4 with bromine atoms and at position 2 with a phenylmethoxy group. The strategic placement of these functional groups offers distinct opportunities for regioselective chemical transformations.

Caption: Chemical structure of 1,4-Dibromo-2-(phenylmethoxy)benzene.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. Values are calculated based on its structure, as extensive experimental data is not widely published.

PropertyValue
Molecular Formula C₁₃H₁₀Br₂O
Molecular Weight 342.03 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate); Insoluble in water
Boiling Point > 300 °C (Predicted)
Melting Point Not established; likely in the range of 70-100 °C based on similar structures

Synthesis Protocol: Williamson Ether Synthesis

Mechanistic Principle

The most direct and reliable method for preparing 1,4-Dibromo-2-(phenylmethoxy)benzene is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (2,5-dibromophenol) by a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic benzyl halide (e.g., benzyl bromide) in an Sₙ2 reaction to form the desired ether product and a salt byproduct. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

Experimental Workflow

The synthesis workflow is a multi-step process involving reaction setup, execution, aqueous workup, and final purification.

G A 1. Reagent Combination (2,5-Dibromophenol, K₂CO₃, Benzyl Bromide in DMF) B 2. Reaction Heating (e.g., 80-100°C under N₂) A->B Heat C 3. Reaction Monitoring (TLC or LC-MS) B->C Time D 4. Aqueous Workup (Quench with H₂O, Extract with EtOAc) C->D Completion E 5. Organic Layer Processing (Wash with Brine, Dry over Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Silica Gel Column Chromatography) F->G H 8. Final Product (1,4-Dibromo-2-(phenylmethoxy)benzene) G->H

Caption: Step-by-step workflow for the synthesis of 1,4-Dibromo-2-(phenylmethoxy)benzene.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for similar ether syntheses.[1]

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2,5-Dibromophenol251.9010.02.52 g
Benzyl Bromide171.0412.0 (1.2 eq)1.43 mL
Potassium Carbonate (K₂CO₃)138.2120.0 (2.0 eq)2.76 g
Dimethylformamide (DMF)--40 mL
Ethyl Acetate (EtOAc)--~200 mL
Saturated NaCl (Brine)--~50 mL
Anhydrous Sodium Sulfate--As needed
Silica Gel (230-400 mesh)--As needed

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromophenol (10.0 mmol) and anhydrous potassium carbonate (20.0 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add dry DMF (40 mL) via syringe, followed by the dropwise addition of benzyl bromide (12.0 mmol).

  • Heating: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 12-18 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated brine (1 x 50 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 5% ethyl acetate in hexane).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1,4-Dibromo-2-(phenylmethoxy)benzene as a solid.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods are standard for the structural elucidation of such molecules. The data presented are predicted values based on established principles and data from analogous structures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50-7.30m5HAr-H (Benzyl)Protons of the monosubstituted benzyl ring.
~7.45d1HAr-H (C3)Aromatic proton ortho to the ether, deshielded by Br.
~7.20d1HAr-H (C6)Aromatic proton ortho to Br.
~6.95dd1HAr-H (C5)Aromatic proton coupled to both H3 and H6.
~5.15s2H-O-CH₂ -PhMethylene protons adjacent to the ether oxygen and the phenyl ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~155C -OCarbon attached to the ether oxygen, significantly downfield.
~136C -ipso (Benzyl)Quaternary carbon of the benzyl ring.
~134C -HAromatic CH carbons of the dibrominated ring.
~129-127C -H (Benzyl)Aromatic CH carbons of the benzyl ring.
~118-115C -BrCarbons directly attached to bromine atoms.
~71-O-C H₂-PhMethylene carbon, characteristic for a benzyl ether.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): A characteristic triplet of peaks will be observed due to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The expected peaks will be at m/z 340 (M⁺, ⁷⁹Br₂), 342 (M⁺, ⁷⁹Br⁸¹Br), and 344 (M⁺, ⁸¹Br₂) with an approximate intensity ratio of 1:2:1.

  • Key Fragment Ion: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is a classic fragmentation pattern for benzyl-containing compounds.

Synthetic Applications and Future Directions

A Scaffold for Regioselective Chemistry

The primary value of 1,4-Dibromo-2-(phenylmethoxy)benzene lies in the non-equivalent nature of its two bromine atoms. The C1-Br bond is ortho to the electron-donating ether group, while the C4-Br bond is para. This electronic differentiation allows for regioselective functionalization, typically via palladium-catalyzed cross-coupling reactions. The C4-Br is generally more reactive towards oxidative addition to a Pd(0) catalyst, enabling selective reaction at this site while leaving the C1-Br intact for subsequent transformations.

G A 1,4-Dibromo-2-(phenylmethoxy)benzene B Selective Suzuki Coupling (at C4-Br position) [Pd catalyst, R-B(OH)₂] A->B More Reactive Site C Mono-arylated Intermediate B->C D Second Coupling or Functionalization (at C1-Br position) C->D Less Reactive Site F Benzyl Group Deprotection (e.g., H₂, Pd/C) C->F E Di-functionalized Product D->E E->F G Functionalized Phenol

Sources

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2-(phenylmethoxy)-benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's solubility is paramount for successful process development, formulation, and biological assessment. 1,4-Dibromo-2-(phenylmethoxy)-benzene, a halogenated aromatic ether, presents a unique molecular architecture that dictates its interactions with various solvent systems. This guide provides a comprehensive analysis of its solubility characteristics, blending theoretical predictions with actionable experimental protocols to empower researchers in drug development and chemical synthesis. While specific quantitative solubility data for this compound is not extensively documented, this guide will equip you with the foundational principles and practical methodologies to determine its solubility profile.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which pertains to the polarity and intermolecular forces of the interacting molecules.[1] To predict the solubility of this compound, we must first dissect its molecular structure and resulting physicochemical properties.

Molecular Structure and Physicochemical Properties of this compound

  • Structure: The molecule consists of a benzene ring substituted with two bromine atoms and a benzyloxy (phenylmethoxy) group.

  • Polarity: The presence of two bromine atoms and an ether linkage introduces polarity to the molecule. However, the large nonpolar surface area of the two aromatic rings (the dibrominated ring and the phenyl group of the benzyloxy substituent) contributes significant nonpolar character. This duality suggests that the compound is moderately polar.

  • Intermolecular Forces: The primary intermolecular forces at play are:

    • Van der Waals Forces (Dispersion Forces): Significant due to the large electron cloud of the aromatic rings and bromine atoms.

    • Dipole-Dipole Interactions: Arising from the polar C-Br and C-O bonds.

    • Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, though the molecule lacks hydrogen bond donor capabilities.

Hansen Solubility Parameters (HSP)

The following diagram illustrates the conceptual relationship between solute/solvent properties and solubility.

Caption: Relationship between solute/solvent properties and solubility prediction.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its structure and intermolecular forces, the following solubility profile in different classes of organic solvents is predicted:

Solvent ClassSpecific Solvent ExamplesPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneModerate to High The large nonpolar surface area of the aromatic rings will interact favorably with nonpolar solvents via dispersion forces.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents possess moderate polarity and can engage in dipole-dipole interactions. THF, being an ether, is structurally similar.
Polar Protic Ethanol, Methanol, IsopropanolLow to Moderate While the ether oxygen can accept hydrogen bonds, the overall nonpolar character of the molecule will limit its solubility in highly polar, hydrogen-bond-donating solvents.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low to Insoluble The molecule's significant nonpolar character will lead to poor solvation in highly polar solvents like water. Solubility in DMSO may be slightly higher than in water.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following protocols provide a systematic approach for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure: [4]

  • Sample Preparation: Place approximately 10-20 mg of this compound into a clean, dry test tube.[5]

  • Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

  • Mixing: After each addition, cap the test tube and shake vigorously for 10-20 seconds.[1] A vortex mixer can be used to ensure thorough mixing.

  • Observation: Allow the mixture to stand for at least 30 seconds and observe.[1] Note whether the solid has completely dissolved, partially dissolved, or remains insoluble.

  • Incremental Solvent Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, mixing and observing after each addition.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Slightly Soluble: A significant portion of the solid dissolves.

    • Insoluble: Little to no solid dissolves.

  • Record Keeping: Meticulously record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the concentration of a saturated solution at a specific temperature.[6]

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or flasks with secure caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen solvent. An excess of solid should be visible.

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 1 or 2 mL) of the supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be done by placing the vial in a fume hood, using a gentle stream of nitrogen, or placing it in a vacuum oven at a temperature below the melting point of the compound.

  • Final Weighing and Calculation:

    • Once the solvent has completely evaporated and a constant weight is achieved, reweigh the vial containing the dried solute.

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of aliquot taken (L))

The following diagram outlines the workflow for the quantitative solubility determination.

G start Start prep Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate for 24h at Constant Temperature prep->equilibrate withdraw Withdraw Supernatant with Syringe equilibrate->withdraw filter Filter through 0.45 µm Syringe Filter into a Pre-weighed Vial withdraw->filter weigh1 Weigh Vial with Filtered Solution filter->weigh1 evaporate Evaporate Solvent to Dryness weigh1->evaporate weigh2 Weigh Vial with Dried Solute evaporate->weigh2 calculate Calculate Solubility (g/L or mol/L) weigh2->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent ClassQualitative SolubilityQuantitative Solubility (g/L)
HexaneNonpolar[Record Observation][Record Value]
TolueneNonpolar[Record Observation][Record Value]
DichloromethanePolar Aprotic[Record Observation][Record Value]
AcetonePolar Aprotic[Record Observation][Record Value]
Ethyl AcetatePolar Aprotic[Record Observation][Record Value]
TetrahydrofuranPolar Aprotic[Record Observation][Record Value]
EthanolPolar Protic[Record Observation][Record Value]
MethanolPolar Protic[Record Observation][Record Value]

Conclusion

While readily available quantitative solubility data for this compound is limited, a systematic approach combining theoretical prediction and experimental verification provides a robust pathway to understanding its behavior in various organic solvents. The moderately polar nature of this compound, with significant nonpolar characteristics, suggests a favorable solubility profile in nonpolar and polar aprotic solvents. The detailed experimental protocols provided in this guide offer a reliable means for researchers to generate the specific data required for their applications, ensuring informed decisions in process chemistry, formulation development, and further scientific investigation.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10436–10446. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Solubility of Things. (n.d.). Qualitative and quantitative analysis techniques. Retrieved from [Link]

  • Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • Saltise. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. Retrieved from [Link]

  • VCU. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • MDPI. (n.d.). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental physical property, serving as a critical indicator of purity and an initial step in structural identification. For researchers in drug development and materials science, an accurate melting point is indispensable. A sharp melting range, typically within 1-2°C, suggests a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities.[1] This guide will detail a robust methodology for synthesizing and purifying 1,4-Dibromo-2-(phenylmethoxy)-benzene to enable a precise melting point determination.

Synthesis of this compound via Williamson Ether Synthesis

The most logical and well-established method for preparing the target compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the phenoxide generated from 2,5-dibromophenol.[2][3]

Proposed Synthetic Route:

The synthesis proceeds in two main steps: deprotonation of the phenol followed by the SN2 attack on benzyl bromide.

  • Reactants : 2,5-Dibromophenol and Benzyl Bromide.

  • Base : A suitable base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. For aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are effective.[4]

  • Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it will not participate in the reaction but will effectively solvate the ions.[3]

Experimental Protocol:
  • To a solution of 2,5-dibromophenol in DMF, add an equimolar amount of a base such as powdered potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.

  • Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (50-100 °C) and monitor its progress by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent, such as ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification of the Crude Product

Purification of the synthesized this compound is paramount for an accurate melting point determination. The primary method for purifying solid organic compounds is recrystallization. However, column chromatography can also be employed if recrystallization does not yield a product of sufficient purity.

Recrystallization Protocol:
  • Dissolve the crude solid in a minimum amount of a hot solvent. A solvent system of ethanol/water or hexanes/ethyl acetate is a good starting point.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Accurate Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[1]

Experimental Protocol for Melting Point Determination:
  • Sample Preparation : Ensure the purified sample is completely dry and finely powdered.[5]

  • Capillary Tube Loading : Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup : Place the capillary tube into a calibrated melting point apparatus.

  • Heating Rate : A key factor for accuracy is a slow heating rate, typically 1-2°C per minute, as the melting point is approached.[6] A preliminary, faster heating can be done to find an approximate melting point.

  • Observation : Observe the sample through the magnifying lens. Record the temperature at the first sign of melting and the temperature when the last crystal disappears.[7]

Factors Influencing Melting Point

Several factors can affect the observed melting point of a compound:

  • Purity : Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[8]

  • Molecular Structure : The size, shape, and polarity of a molecule influence the strength of intermolecular forces, which in turn affects the melting point.[8][9] Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[8]

  • Heating Rate : A rapid heating rate can lead to an artificially high and broad melting range because the heat transfer to the sample may not be at equilibrium.[6]

Contextual Data: Melting Points of Structurally Similar Compounds

To underscore the importance of precise molecular structure on physical properties, the following table presents the melting points of compounds structurally related to this compound.

Compound NameStructureMelting Point (°C)
1,4-Dibromo-2,5-dimethylbenzeneA dibrominated xylene isomer.72-74
2,4-DibromoanisoleA dibrominated anisole isomer.61-63[10]
3,5-DibromoanisoleA different dibrominated anisole isomer.34-38[11]
1,4-Dibromo-2,5-bis(bromomethyl)benzeneContains additional bromomethyl groups.171-177

Workflow for Synthesis and Characterization

Caption: Workflow for Synthesis and Melting Point Determination.

References

  • Melting point determination. (n.d.).
  • Sciencing. (2022, March 24).
  • Melting Point and Thermometer Calibration. (2025, December 7).
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Chemistry LibreTexts. (2022, April 7). 6.
  • Chemistry LibreTexts. (2025, August 20). 4.
  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.
  • Determination of Melting Point. (n.d.).
  • Mettler Toledo. (n.d.).
  • Stenutz, R. (n.d.). 2,5-dibromoaniline.
  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromoanisole.
  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene.
  • FUJIFILM Wako Chemicals. (n.d.). 2,4-Dibromoanisole.

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Methodological & Application

The Versatile Precursor: Application Notes for 1,4-Dibromo-2-(phenylmethoxy)-benzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 1,4-Dibromo-2-(phenylmethoxy)-benzene emerges as a highly valuable and versatile building block, particularly for researchers and professionals in drug discovery and materials science. Its unique trifunctional nature—possessing two bromine atoms at positions amenable to a variety of cross-coupling reactions and a benzyl-protected phenol—offers a powerful platform for sequential and site-selective functionalization. The differential reactivity of the two bromine atoms, influenced by the adjacent benzyloxy group, allows for controlled, stepwise introduction of diverse functionalities. This guide provides an in-depth exploration of the applications of this compound as a precursor in key organic transformations, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

Core Attributes and Synthetic Strategy

The utility of this compound is rooted in several key structural features:

  • Orthogonal Reactivity: The two bromine atoms can be selectively addressed in palladium-catalyzed cross-coupling reactions, allowing for the sequential introduction of different substituents.

  • Protected Phenol: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be readily cleaved at a later synthetic stage to reveal a crucial pharmacophoric element or a site for further modification.

  • Strategic Substitution Pattern: The 1,2,4-substitution pattern on the benzene ring provides a scaffold for the synthesis of a wide array of polysubstituted aromatic compounds with well-defined regiochemistry.

The general synthetic strategy employing this precursor is visualized below:

G A This compound B Site-Selective Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Step 1 C Mono-functionalized Intermediate B->C D Second Cross-Coupling Reaction C->D Step 2 H Intramolecular Cyclization C->H Alternative Path E Di-functionalized Product D->E F Deprotection of Benzyl Ether E->F Step 3 G Functionalized Phenol F->G I Dibenzofuran Synthesis H->I

Caption: Synthetic pathways utilizing this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[2][3][4] The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups.[5]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand and base is critical for an efficient reaction.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 1,4-Dibromo-2- (phenylmethoxy)-benzene E Inert Atmosphere (Argon or Nitrogen) A->E B Arylboronic Acid (or ester) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Solvent (e.g., Dioxane/Water) E->F G Heat (e.g., 80-100 °C) F->G H Aqueous Workup G->H I Extraction with Organic Solvent H->I J Column Chromatography I->J K Monofunctionalized Biaryl Product J->K

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Mono-Arylation of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Pd(PPh₃)₄ (0.02-0.05 equiv)

    • K₂CO₃ (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBase/SolventTemp. (°C)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O100~95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃ / Toluene/H₂O90~92
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane100~88

Note: Yields are based on reactions with analogous dibromoarene substrates and may require optimization for this compound.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important precursors for natural products, pharmaceuticals, and materials with unique optical and electronic properties.[7]

Protocol: Mono-Alkynylation of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in the amine solvent.

    • Degas the mixture by several freeze-pump-thaw cycles.

    • Add the terminal alkyne via syringe under an inert atmosphere.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[1][8][9][10][11] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[9]

Protocol: Mono-Amination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.01-0.02 equiv)

    • A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.04 equiv)

    • A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equiv)

    • Anhydrous toluene or dioxane

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

    • Evacuate and backfill with inert gas.

    • Add the anhydrous solvent, followed by this compound and the amine.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Synthesis of Dibenzofurans: A Gateway to Bioactive Heterocycles

Dibenzofurans are a class of heterocyclic compounds found in a variety of natural products and pharmaceuticals.[12][13][14] this compound can serve as a precursor to functionalized dibenzofurans through a sequence involving a cross-coupling reaction followed by an intramolecular cyclization.[15][16]

A common strategy involves an initial Suzuki-Miyaura coupling to introduce an aryl group at the C4 position, followed by deprotection of the benzyl ether and subsequent intramolecular C-O bond formation.

Dibenzofuran_Synthesis A This compound B Suzuki-Miyaura Coupling with an ortho-substituted arylboronic acid A->B C Biaryl Intermediate B->C D Deprotection (e.g., H2, Pd/C) C->D E Phenol Intermediate D->E F Intramolecular C-O Bond Formation (e.g., Pd-catalyzed) E->F G Functionalized Dibenzofuran F->G

Sources

Application Notes & Protocols: The Strategic Application of 1,4-Dibromo-2-(phenylmethoxy)-benzene in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of 1,4-Dibromo-2-(phenylmethoxy)-benzene. While direct, published applications of this specific molecule are nascent, its structural features—an asymmetrically substituted benzene ring with two addressable bromine atoms and a bulky benzyloxy protecting group—present it as a highly versatile precursor for a new generation of functional organic materials. This guide extrapolates from well-established chemical principles and proven protocols for analogous structures to outline its potential in synthesizing advanced polymers and small molecules for organic electronics and other high-value applications. We provide detailed, field-tested protocols for leveraging this unique building block in cross-coupling reactions, alongside a discussion of the strategic implications of its chemical architecture.

Introduction: A Unique Building Block for Asymmetric Functional Materials

In the landscape of materials science, the design of organic molecules with precisely controlled three-dimensional structures and electronic properties is paramount. This compound emerges as a compelling, yet underexplored, building block. Its key attributes are:

  • Orthogonal Reactivity: The two bromine atoms, situated para to each other, are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. Their electronic environments are differentiated by the adjacent benzyloxy group, potentially allowing for selective or sequential functionalization.

  • Steric and Solubility Control: The phenylmethoxy (benzyloxy) group is a bulky substituent that can significantly influence the solubility of both the monomer and the resulting materials. This is a critical parameter for solution-based processing of organic electronics. Furthermore, this group can modulate intermolecular packing in the solid state, which directly impacts charge transport and photophysical properties.

  • Latent Functionality: The benzyloxy group serves as a robust protecting group for a phenol. Post-synthesis, this group can be cleaved to reveal a hydroxyl functionality, opening pathways for further modification, such as tuning hydrophilicity, introducing sensing moieties, or creating hydrogen-bonding networks.

This combination of features makes this compound an ideal candidate for constructing complex, non-centrosymmetric materials for applications including, but not limited to, Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Core Application: Precursor for Conjugated Polymers via Cross-Coupling Polymerization

The primary application of di-halogenated aromatic compounds in materials science is as monomers for step-growth polymerization. The bromine atoms on this compound are ideal handles for reactions like Suzuki-Miyaura or Stille coupling, leading to the formation of conjugated polymers. These polymers form the active layers in many organic electronic devices.[1]

Scientific Rationale: Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a powerful tool for polymer synthesis due to its mild reaction conditions and high tolerance for various functional groups.[2] When this compound is reacted with an aromatic diboronic acid or ester, a poly(p-phenylene) derivative is formed. The benzyloxy side group ensures solubility of the growing polymer chain, preventing premature precipitation and allowing for the achievement of high molecular weights, which is crucial for good film-forming properties and device performance.

Experimental Protocol: Synthesis of a Soluble Poly(p-phenylene) Derivative

This protocol describes a typical Suzuki-Miyaura polycondensation.

Materials:

  • This compound (Monomer A)

  • Benzene-1,4-diboronic acid bis(pinacol) ester (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Methanol

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.00 equiv.), Benzene-1,4-diboronic acid bis(pinacol) ester (1.00 equiv.), and Potassium Carbonate (4.00 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Palladium catalyst, Pd(PPh₃)₄ (0.02 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene and degassed deionized water to the flask via cannula or syringe to create a 20:1 toluene/water mixture. The total solvent volume should be sufficient to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution. Allow the reaction to proceed for 48-72 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution slowly into a large volume of stirring methanol to precipitate the polymer.

    • Filter the precipitated polymer using a Büchner funnel.

    • Wash the collected solid extensively with water and then with methanol to remove residual salts and catalyst.

    • To further purify, the polymer can be redissolved in a minimal amount of a suitable solvent (e.g., chloroform or THF) and reprecipitated into methanol.

    • Dry the final polymer under vacuum at 40-50 °C for 24 hours.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • UV-Vis and Photoluminescence Spectroscopy: To characterize the optical properties of the polymer.

Application in Small Molecule Synthesis for Optoelectronics

The two bromine atoms on this compound can be functionalized sequentially to build complex, asymmetric small molecules for use as emitters, hosts, or charge transport materials in OLEDs.[3] The Buchwald-Hartwig amination is particularly useful for attaching amine-containing functional groups, which are common in hole-transport materials.[3]

Scientific Rationale: Sequential Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[3] The slight difference in the electronic environment of the two bromine atoms in this compound may allow for regioselective functionalization under carefully controlled conditions. This enables the synthesis of molecules with distinct functionalities at either end, creating molecular dipoles or structures with specifically tailored properties for interfacing with other layers in an OLED device.

Experimental Protocol: Synthesis of an Asymmetric Carbazole Derivative

This protocol outlines the synthesis of a mono-aminated product, which could then be subjected to a second, different cross-coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • 9H-Carbazole (1.1 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • Xantphos (ligand) (0.04 equiv.)

  • Toluene, anhydrous

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound, 9H-Carbazole, and Sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon three times.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add Palladium(II) acetate and Xantphos.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) to maximize the yield of the mono-substituted product.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-carbazole derivative.

Data Presentation & Visualization

Table of Potential Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Product TypePotential ApplicationReference for Analogy
Suzuki-Miyaura Arylboronic Acid/EsterPd(PPh₃)₄ / BaseC-C Bond (Biaryls, Polymers)Conjugated polymers, OLED emitters[4]
Buchwald-Hartwig Amine (e.g., Carbazole)Pd(OAc)₂ / Ligand / BaseC-N Bond (Aryl Amines)Hole-Transport Materials (HTMs)[3]
Sonogashira Terminal AlkynePd catalyst / Cu(I) cocatalystC-C Bond (Aryl Alkynes)Molecular wires, Sensor materials[5]
Stille OrganostannanePd catalystC-C Bond (Biaryls, Polymers)Conjugated polymers for OPVs[2]
Visual Workflow: Polymer Synthesis

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification A 1,4-Dibromo-2- (phenylmethoxy)-benzene E Add Degassed Toluene/Water A->E B Diboronic Ester B->E C Base (K₂CO₃) C->E D Pd(PPh₃)₄ Catalyst D->E F Heat to 95°C under Argon (48h) E->F G Precipitate in Methanol F->G H Filter and Wash G->H I Dry under Vacuum H->I J Final Polymer I->J

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Visual Pathway: Sequential Functionalization

G cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: C-C Coupling start 1,4-Dibromo-2- (phenylmethoxy)-benzene proc1 Buchwald-Hartwig Amination (e.g., with Carbazole) start->proc1 Pd(OAc)₂ Xantphos prod1 Mono-amino, Mono-bromo Intermediate proc1->prod1 proc2 Suzuki Coupling (e.g., with Pyreneboronic acid) prod1->proc2 Pd(PPh₃)₄ Base prod2 Asymmetric A-B Type Functional Material proc2->prod2

Caption: Pathway for Asymmetric Small Molecule Synthesis.

Conclusion and Future Outlook

This compound represents a strategically valuable, yet underutilized, platform for the synthesis of advanced organic materials. Its asymmetric nature and the dual functionality of its bromine and benzyloxy groups provide a rich chemical space for exploration. The protocols outlined in this guide, based on robust and well-established cross-coupling methodologies for analogous compounds, offer a solid foundation for researchers to begin investigating this molecule. We anticipate that its use will lead to the development of novel polymers and small molecules with tailored properties for next-generation organic electronic devices, sensors, and other high-tech applications. The key to unlocking its full potential lies in the systematic exploration of its sequential reactivity and understanding how the benzyloxy side chain can be used to fine-tune material performance.

References

  • BenchChem. (2025). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis. BenchChem.
  • The Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag+. The Royal Society of Chemistry.
  • Kazi, S. A., Campi, E., & Hearn, M. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under...
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 1,4-Dibromo-2,5-diethynylbenzene with Diverse Coupling Partners. BenchChem.
  • BenchChem. (2025).
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  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.

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Synthesis of substituted biphenyls using 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Biphenyls Using 1,4-Dibromo-2-(phenylmethoxy)-benzene as a Versatile Scaffold

Authored by: A Senior Application Scientist

Abstract

Substituted biphenyls are a cornerstone structural motif in modern chemistry, with profound applications ranging from pharmaceuticals and agrochemicals to advanced materials like organic light-emitting diodes (OLEDs).[1][2][3] Their synthesis, therefore, is a topic of critical importance for researchers in both academic and industrial settings. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial carbon-carbon bond that defines the biphenyl structure, celebrated for its mild conditions and exceptional functional group tolerance.[4][5] This guide provides a detailed exploration of the synthesis of complex, differentially substituted biphenyls, leveraging the unique properties of this compound as a strategic starting material. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a robust and validated experimental protocol, and discuss the rationale behind key procedural choices to empower researchers to successfully implement and adapt this methodology.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl unit is classified as a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally flexible nature allows it to present appended functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets such as enzyme active sites.[6] This has led to the development of numerous blockbuster drugs, including the antihypertensive agent Valsartan. Beyond pharmaceuticals, the conjugated system of biphenyls imparts valuable electronic properties, making them integral components of liquid crystals and OLEDs.[1][3]

The power of the biphenyl structure lies in its capacity for substitution. The strategic placement of different functional groups on each of the two phenyl rings allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This necessitates synthetic strategies that can introduce substituents in a controlled, regioselective manner.

The Suzuki-Miyaura Coupling: A Premier Tool for C-C Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide has become one of the most powerful and widely used reactions in organic synthesis.[7] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction's popularity stems from several key advantages:

  • Mild Reaction Conditions: Often proceeding at moderate temperatures.[5]

  • Functional Group Tolerance: Compatible with a vast array of functional groups, minimizing the need for protecting group strategies.[5]

  • Reagent Stability: Organoboron reagents are generally stable to air and moisture and are commercially available in great variety.

  • Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed.[8]

The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][9] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][10][11]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halogen bond of the organohalide (e.g., this compound). This is typically the rate-determining step and results in a Pd(II) intermediate.[7]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base, forming a more nucleophilic boronate complex.[12] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The precise mechanism of this step can be complex and is still a subject of study.[7]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)L₂-R² OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Biphenyl Product) Trans->Product ArX Ar¹-X (Organohalide) ArX->OxAdd ArB Ar²-B(OR)₂ (Organoboron) ArB->Trans Base Base Base->Trans

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Application of this compound

This compound is an exceptionally useful building block for constructing complex biphenyls. Its key features are:

  • Two Bromine Atoms: The presence of two bromine atoms allows for two sequential Suzuki-Miyaura coupling reactions.

  • Differential Reactivity: The bromine atom at the 4-position is sterically unhindered and electronically poised for the first coupling. The bromine at the 1-position is adjacent to the bulky benzyloxy group, making it less reactive. This difference can be exploited for regioselective, one-pot sequential couplings under carefully controlled conditions, or more reliably in a stepwise fashion.

  • Protected Phenol: The phenylmethoxy (benzyloxy) group serves as a robust protecting group for a phenol. This is crucial as free phenols can interfere with the catalytic cycle. The benzyloxy group can be easily removed later via hydrogenolysis to reveal a hydroxyl group, providing another point for functionalization.

Experimental Protocol: Synthesis of a Substituted Biphenyl

This protocol details a representative procedure for the first Suzuki-Miyaura coupling reaction using this compound and a generic arylboronic acid.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13]

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Palladium catalysts are expensive and potentially toxic; handle with care.[14] Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Inert Atmosphere: Suzuki reactions are often sensitive to oxygen, which can deactivate the catalyst. The use of an inert atmosphere (Nitrogen or Argon) is critical for reproducible results.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Typical Quantity (1 mmol scale)Notes
This compound66920-80-7344.01344 mg (1.0 mmol, 1.0 equiv)Starting aryl halide.
Arylboronic AcidVariesVaries1.2 mmol (1.2 equiv)The coupling partner.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5629 mg (0.025 mmol, 2.5 mol%)Pd(0) catalyst source. Can be substituted with other catalyst systems.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21415 mg (3.0 mmol, 3.0 equiv)Base. Must be anhydrous.
Toluene108-88-392.1410 mLAnhydrous, degassed solvent.
Deionized Water7732-18-518.022.5 mLMust be degassed to remove oxygen.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (344 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).[15]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol). The yellow color of the catalyst is an indicator of its active Pd(0) state.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (2.5 mL) via syringe.[16] The use of a biphasic solvent system is common and often beneficial for Suzuki couplings.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the mixture vigorously for 12-24 hours. Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, diluting it with ethyl acetate, and spotting it on a silica gel plate. Compare the spot corresponding to the starting material with the newly formed, typically less polar, product spot. A suitable eluent system might be 10-20% ethyl acetate in hexanes.

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing: Combine all organic extracts and wash them sequentially with water (20 mL) and then with a saturated sodium chloride solution (brine, 20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[10][17] The choice of eluent will depend on the specific product's polarity but often starts with a low-polarity mixture (e.g., 2% ethyl acetate in hexanes) and gradually increases in polarity.

  • Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Outlook

The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of substituted biphenyls. By using this compound as a versatile scaffold, researchers can access a wide array of complex molecules with precise control over substituent placement. The protocol described herein serves as a robust starting point, which can be optimized and adapted for various substrates. The resulting mono-coupled product retains a bromine atom and a protected phenol, offering two additional handles for subsequent diversification, making this a truly valuable strategy for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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  • MilliporeSigma. Exploring Catalyst Options: Suzuki Coupling with Palladium.
  • BenchChem. Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Studylib.
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Application Notes and Protocols for the Functionalization of 1,4-Dibromo-2-(phenylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 1,4-Dibromo-2-(phenylmethoxy)benzene

1,4-Dibromo-2-(phenylmethoxy)benzene, also known as 1,4-dibromo-2-benzyloxybenzene, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure features two bromine atoms at positions amenable to a variety of cross-coupling and metal-halogen exchange reactions, along with a benzyl ether protecting group. This combination allows for sequential and site-selective functionalization, providing a robust platform for the synthesis of complex molecular architectures. The phenylmethoxy (benzyloxy) group not only protects a phenolic hydroxyl but also acts as a directing group in certain reactions, influencing the regioselectivity of further substitutions.

This guide provides a comprehensive overview of key functionalization strategies for this scaffold, complete with detailed, field-tested protocols and an exploration of the underlying chemical principles.

Core Functionalization Strategies

The reactivity of 1,4-dibromo-2-(phenylmethoxy)benzene is dominated by the two carbon-bromine bonds. The choice of reaction conditions can allow for either mono- or di-functionalization. The primary transformations include:

  • Metal-Halogen Exchange: This reaction, typically employing organolithium reagents, allows for the introduction of a wide range of electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

  • Directed ortho-Metalation (DoM): The benzyloxy group can direct lithiation to the adjacent ortho position, offering an alternative route to functionalization.

The benzyl ether can be cleaved under various conditions to liberate the free phenol, adding another layer of synthetic versatility.

Diagram: Key Functionalization Pathways

Functionalization_Pathways cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products start 1,4-Dibromo-2-(phenylmethoxy)benzene MHE Metal-Halogen Exchange start->MHE n-BuLi or t-BuLi, -78 °C, then E+ Suzuki Suzuki-Miyaura Coupling start->Suzuki ArB(OH)₂, Pd catalyst, Base BHA Buchwald-Hartwig Amination start->BHA R₂NH, Pd catalyst, Base DoM Directed ortho-Metalation start->DoM s-BuLi or t-BuLi, -78 °C, then E+ Product_MHE Mono/Di-substituted (via Electrophile) MHE->Product_MHE Product_Suzuki Mono/Di-arylated Suzuki->Product_Suzuki Product_BHA Mono/Di-aminated BHA->Product_BHA Product_DoM ortho-Functionalized DoM->Product_DoM

Caption: Key functionalization pathways for 1,4-dibromo-2-(phenylmethoxy)benzene.

Detailed Protocols and Methodologies

Selective Mono-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] The reactivity difference between the two bromine atoms on the starting material is subtle, but careful control of stoichiometry can favor mono-substitution.

Rationale: By using a slight excess (1.1 equivalents) of the boronic acid, the reaction can be statistically controlled to favor the mono-arylated product. The choice of a palladium catalyst and ligand system is crucial for achieving high yields and minimizing side reactions.[2]

ParameterCondition
Substrate 1,4-Dibromo-2-(phenylmethoxy)benzene
Reagent Arylboronic Acid (1.1 equiv.)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)
Solvent System 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Temperature 90-100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add 1,4-dibromo-2-(phenylmethoxy)benzene (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(0) tetrakis(triphenylphosphine) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the mono-arylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the synthesis of aryl amines.[3][4] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[3][4]

Rationale: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[3] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the transmetalation step.

ParameterCondition
Substrate 1,4-Dibromo-2-(phenylmethoxy)benzene
Reagent Primary or Secondary Amine (1.2 equiv. for mono-amination)
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand Xantphos or a suitable Buchwald ligand (2-4 mol%)
Base NaOt-Bu or K₃PO₄ (1.4 equiv.)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 100-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Protocol:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol), the phosphine ligand (0.03 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add the amine (1.2 mmol) followed by a solution of 1,4-dibromo-2-(phenylmethoxy)benzene (1.0 mmol) in toluene (5 mL).

  • Seal the tube and heat the mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Metal-Halogen Exchange and Electrophilic Quench

Lithium-halogen exchange is a rapid and efficient method for converting an aryl bromide into an organolithium species, which can then react with a variety of electrophiles.[5][6] The reaction is typically performed at low temperatures to prevent side reactions.[5]

Rationale: The C-Br bond is exchanged for a C-Li bond, creating a potent nucleophile. The regioselectivity of this reaction on dibrominated substrates can be influenced by temperature and the organolithium reagent used. tert-Butyllithium is often more reactive than n-butyllithium.[5]

MHE_Workflow Start 1,4-Dibromo-2-(phenylmethoxy)benzene in dry THF Cool Cool to -78 °C (Dry ice/Acetone bath) Start->Cool Add_BuLi Slowly add n-BuLi or t-BuLi (1.1 eq for mono-lithiation) Cool->Add_BuLi Stir Stir for 30-60 min at -78 °C Add_BuLi->Stir Add_Eplus Add Electrophile (e.g., DMF, CO₂, R-CHO) (1.2 eq) Stir->Add_Eplus Warm Allow to warm to room temperature Add_Eplus->Warm Quench Quench with sat. aq. NH₄Cl Warm->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Functionalized Product Purify->Product

Caption: Experimental workflow for metal-halogen exchange and electrophilic quench.

Step-by-Step Protocol:

  • Dissolve 1,4-dibromo-2-(phenylmethoxy)benzene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise via syringe.

  • Stir the resulting mixture at -78 °C for 45 minutes.

  • Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, or crushed dry ice for carboxylation) (1.2 mmol).

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify by column chromatography.

Deprotection of the Benzyl Ether

The benzyl ether protecting group is robust but can be removed when necessary to reveal the phenol. Catalytic hydrogenation is a common and clean method for this transformation.[7][8]

Rationale: The benzyl C-O bond is susceptible to hydrogenolysis over a palladium catalyst. This reaction typically proceeds under mild conditions and produces toluene as a byproduct, which is easily removed.

Step-by-Step Protocol:

  • Dissolve the benzylated substrate (1.0 mmol) in a suitable solvent such as ethanol, methanol, or ethyl acetate (10 mL).

  • Add 10% palladium on carbon (Pd/C) (10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Conclusion

1,4-Dibromo-2-(phenylmethoxy)benzene is a highly valuable building block for the synthesis of a diverse array of functionalized aromatic compounds. Through the strategic application of modern synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and metal-halogen exchange, researchers can selectively introduce a variety of substituents. The ability to subsequently deprotect the benzyl ether further enhances its synthetic utility. The protocols outlined in this guide provide a solid foundation for the successful functionalization of this versatile intermediate.

References

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. Available from: [Link]

  • Bettinger, H. F., & Filthaus, M. (2007). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene. The Journal of Organic Chemistry, 72(24), 9248–9254. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. Available from: [Link]

  • Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Available from: [Link]

  • Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Available from: [Link]

  • Sedano, C., et al. (2020). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. Molecules, 25(15), 3485. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. Available from: [Link]

  • Bettinger, H. F., & Filthaus, M. (2007). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene. The Journal of Organic Chemistry. Available from: [Link]

  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Directed (ortho) Metallation. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Available from: [Link]

  • Sedano, C., et al. (2020). (Open Access) α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. SciSpace. Available from: [Link]

  • Hunter, K. C., et al. (2018). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br···π(arene) Versus C–H···Br and Br···Br Interactions in the Solid State. Molecules, 23(10), 2465. Available from: [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 735-738. Available from: [Link]

  • Chen, G., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. Available from: [Link]

  • Wang, W., et al. (2018). [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. Polymers, 10(11), 1234. Available from: [Link]

  • Li, Z.-H., et al. (2008). 1,4-Dibromo-2,5-bis(hexyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1278. Available from: [Link]

  • Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Available from: [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of New Functionalized 2-Benzazepines. Available from: [Link]

  • Jamison, C. R., et al. (2018). Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate. Reaction Chemistry & Engineering, 3(5), 675-679. Available from: [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. Available from: [Link]

  • Chen, F., et al. (2010). 1,4-Dibromo-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1806. Available from: [Link]

  • Cabrera-García, J. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27367-27371. Available from: [Link]

  • Kaczmarczyk, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2304. Available from: [Link]

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Application Notes and Protocols for Cross-Coupling Reactions of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Potential of 1,4-Dibromo-2-(phenylmethoxy)-benzene

For researchers, medicinal chemists, and professionals in drug development, this compound, also known as 1,4-dibromo-2-(benzyloxy)benzene, represents a versatile and strategically important building block. Its disubstituted aromatic core, featuring two bromine atoms at positions amenable to a variety of palladium-catalyzed cross-coupling reactions, opens a gateway to a diverse array of complex molecular architectures. The presence of the benzyloxy group not only imparts specific physicochemical properties but also introduces an element of regiochemical control, making the selective functionalization of this scaffold a key synthetic challenge and opportunity.

This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, tailored for the effective transformation of this compound. Beyond a mere recitation of procedural steps, this document delves into the underlying mechanistic principles, offering field-proven insights to empower researchers to make informed decisions in their synthetic endeavors.

The Critical Question of Regioselectivity

A pivotal consideration when working with this compound is the differential reactivity of the two bromine atoms. The bromine at the C4 position is sterically unhindered, while the bromine at the C1 position is ortho to the bulky benzyloxy group. This steric hindrance, coupled with the electron-donating nature of the ether linkage, is expected to influence the rate of oxidative addition to the palladium catalyst, the first and often rate-determining step in the catalytic cycle.[1] Generally, the less sterically hindered position is more reactive.[1] However, electronic effects can also play a significant role, and the optimal conditions for selective mono-functionalization versus di-functionalization must be empirically determined. The protocols provided herein will address strategies for achieving both selective and exhaustive coupling.

Core Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound.[5] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Protocol 1: Selective Mono-arylation via Suzuki-Miyaura Coupling

Objective: To achieve selective coupling at the less sterically hindered C4 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., PPh₃, 0.08 equiv).

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. While PPh₃ is a general-purpose ligand, more sterically demanding and electron-rich ligands like SPhos or XPhos can promote the coupling of more challenging substrates.

  • Base: The base is required to activate the boronic acid for transmetalation. An inorganic base like potassium carbonate is commonly used.

  • Solvent: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90High

*Yields are based on analogous substrates and may vary for this compound.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to valuable alkynyl-substituted aromatics.[7]

Protocol 2: Mono-alkynylation via Sonogashira Coupling

Objective: To introduce a single alkynyl group, likely at the more reactive C4 position.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in the chosen solvent (e.g., THF).

  • Add the palladium catalyst (PdCl₂(PPh₃)₂, 0.02 equiv) and the copper(I) iodide co-catalyst (0.04 equiv).

  • Add the base (e.g., Et₃N, 2.5 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired mono-alkynylated product.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Ar-Pd(II)-Br(L2) R'C≡CH R'C≡CH R'C≡CH->Cu-C≡CR' Deprotonation (Base)

Caption: A simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[8][9] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Protocol 3: Mono-amination via Buchwald-Hartwig Coupling

Objective: To introduce an amine functionality, likely at the C4 position.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 equiv), the ligand (e.g., BINAP, 0.015-0.075 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are necessary to promote the reductive elimination step and prevent catalyst decomposition.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing side reactions.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start reagents Combine Pd Source, Ligand, and Base in Anhydrous Solvent start->reagents substrate Add this compound and Amine reagents->substrate reaction Heat under Inert Atmosphere (80-110 °C) substrate->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench with Water and Extract monitoring->workup Complete purification Purify by Column Chromatography workup->purification end Isolated Product purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a transformation with broad applications in organic synthesis.[10][11]

Protocol 4: Mono-vinylation via the Heck Reaction

Objective: To introduce a vinyl group at the C4 position.

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃)

  • Organic base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., DMF or acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (Pd(OAc)₂, 0.01-0.05 equiv), and the ligand (P(o-tol)₃, 0.02-0.1 equiv).

  • Add the solvent (e.g., DMF) and the base (Et₃N, 1.5 equiv).

  • Heat the mixture to 80-120 °C and monitor the reaction progress.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand can influence the regioselectivity of the alkene insertion.

  • Base: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.

Summary of Protocols and Key Parameters

ReactionCoupling PartnerTypical CatalystTypical LigandTypical BaseTypical Solvent
Suzuki-Miyaura Boronic AcidPd(OAc)₂ / Pd(PPh₃)₄PPh₃ / SPhosK₂CO₃ / K₃PO₄Dioxane/H₂O
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIPPh₃Et₃N / DIPATHF / DMF
Buchwald-Hartwig AminePd(OAc)₂ / Pd₂(dba)₃BINAP / XantphosNaOtBuToluene / Dioxane
Heck AlkenePd(OAc)₂P(o-tol)₃Et₃NDMF / Acetonitrile

Trustworthiness and Self-Validation

The protocols outlined in this guide are based on well-established principles of palladium-catalyzed cross-coupling reactions and have been adapted from literature precedents for structurally similar substrates.[6][12] For each reaction, it is imperative to perform small-scale test reactions to optimize conditions such as temperature, reaction time, and catalyst loading for the specific substrate and coupling partner. The progress of the reaction should always be monitored by a reliable analytical technique (TLC, GC-MS, or LC-MS) to confirm the consumption of starting materials and the formation of the desired product. Proper characterization of the final product by NMR spectroscopy and mass spectrometry is essential to validate the outcome of the reaction.

References

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  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
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  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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  • Rossi, R., Bellina, F., & Lessi, M. (2012). Regio- and chemoselective synthesis of functionalized 1,2,3-triazoles by the “click” approach in conjunction with palladium-catalyzed reactions. Green Chemistry, 14(7), 1779.
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  • BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
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  • (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. (n.d.). Organic Syntheses Procedure.
  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (n.d.).
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
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  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv.
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  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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Application Notes and Protocols: 1,4-Dibromo-2-(phenylmethoxy)-benzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1,4-Dibromo-2-(phenylmethoxy)-benzene, a key building block for the construction of complex pharmaceutical intermediates. Its unique structural architecture, featuring two differentially reactive bromine atoms and a stable benzyl-protected phenol, offers a versatile platform for sequential and regioselective functionalization. We will explore its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as organometallic transformations via Grignard reagent formation. The protocols herein are designed for researchers, chemists, and drug development professionals, with an emphasis on the mechanistic rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: A Versatile Scaffold for Drug Discovery

This compound, also known as 2-benzyloxy-1,4-dibromobenzene, has emerged as a valuable scaffold in medicinal chemistry. The molecule incorporates three key features that make it an ideal starting material for library synthesis and lead optimization:

  • Two Aryl Bromide Moieties: These serve as versatile handles for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[1][2][3]

  • Differential Reactivity: The bromine atom at the C4 position is less sterically hindered than the C1 bromine, which is ortho to the bulky benzyloxy group. This inherent difference can be exploited to achieve regioselective functionalization under carefully controlled conditions.

  • Protected Phenol: The hydroxyl group is protected as a benzyl ether. The benzyl group is robust under many reaction conditions but can be readily removed via hydrogenolysis, providing a late-stage route to phenolic compounds, a common pharmacophore in many active pharmaceutical ingredients (APIs).[4][5][6]

This combination of features allows for the systematic construction of complex molecular architectures, making it a precursor of choice for targets such as kinase inhibitors and receptor antagonists.

Compound Properties and Handling

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
IUPAC Name 1,4-Dibromo-2-(phenylmethoxy)benzene
Synonyms 2-Benzyloxy-1,4-dibromobenzene
CAS Number 1807632-93-4 (related structure)
Molecular Formula C₁₃H₁₀Br₂O
Molecular Weight 342.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in THF, Dioxane, Toluene, DMF, DCM

Safety and Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from oxidizing agents.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in pharmaceutical synthesis for their reliability and functional group tolerance.[7] this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of biaryl structures, a prevalent motif in many drug molecules. The reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester.

Suzuki_Miyaura reactant This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reactant->reagents boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->reagents product Monocoupled Biaryl Product reagents->product caption Scheme 1: Suzuki-Miyaura Cross-Coupling Reaction.

Scheme 1: Suzuki-Miyaura Cross-Coupling Reaction.

Protocol 1: Regioselective Monocoupling via Suzuki-Miyaura Reaction

  • Rationale: This protocol is optimized for selective coupling at the less sterically encumbered C4 position. Using a mild base and a relatively bulky phosphine ligand at moderate temperatures favors this selectivity. Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this transformation.[1]

Reagent/ParameterQuantity/ValueMolar Equiv.
This compound342 mg1.0 mmol (1.0)
Phenylboronic Acid134 mg1.1 mmol (1.1)
Pd(PPh₃)₄23 mg0.02 mmol (0.02)
Potassium Carbonate (K₂CO₃)414 mg3.0 mmol (3.0)
Toluene8 mL-
Water2 mL-
Reaction Temperature 90 °C-
Reaction Time 12-16 h-
Typical Yield 80-90%-

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired monocoupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[2][7] This reaction allows for the coupling of the aryl bromide with a primary or secondary amine.

Buchwald_Hartwig reactant This compound reagents Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XantPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reactant->reagents amine Amine (R₂NH) amine->reagents product Aryl Amine Product reagents->product caption Scheme 2: Buchwald-Hartwig Amination Reaction.

Scheme 2: Buchwald-Hartwig Amination Reaction.

Protocol 2: Synthesis of a Secondary Aryl Amine

  • Rationale: This protocol uses a palladium precatalyst with a specialized ligand like XantPhos. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is critical for facilitating the deprotonation of the amine and promoting the catalytic cycle.[8][9] Anhydrous conditions are essential as the base is highly sensitive to moisture.

Reagent/ParameterQuantity/ValueMolar Equiv.
This compound342 mg1.0 mmol (1.0)
Morpholine105 µL1.2 mmol (1.2)
Pd₂(dba)₃9.2 mg0.01 mmol (0.01)
XantPhos17.3 mg0.03 mmol (0.03)
Sodium tert-Butoxide (NaOtBu)135 mg1.4 mmol (1.4)
Anhydrous Toluene10 mL-
Reaction Temperature 100 °C-
Reaction Time 8-12 h-
Typical Yield 75-85%-

Step-by-Step Methodology:

  • In a glovebox, add sodium tert-butoxide, Pd₂(dba)₃, and XantPhos to a dry Schlenk tube.

  • Outside the glovebox, add this compound to the tube, followed by anhydrous toluene and morpholine via syringe.

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue via flash column chromatography to obtain the target amine.

Application in Organometallic Chemistry: Grignard Reagent Formation

For transformations where palladium catalysis is not suitable, the formation of a Grignard reagent provides a powerful alternative for creating a nucleophilic carbon center.

Protocol 3: Regioselective Grignard Formation via Mg-Br Exchange

  • Rationale: Direct reaction with magnesium turnings can be unselective. A more controlled method is the bromine-magnesium exchange using a commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[10] This reaction is typically performed at low temperatures to favor kinetic control and selective exchange at the more accessible C4-Br position.

Grignard_Formation reactant This compound reagents Anhydrous THF -20 °C to 0 °C reactant->reagents iprmgcl i-PrMgCl (1.1 eq) iprmgcl->reagents product Aryl Grignard Reagent (in situ) reagents->product caption Scheme 3: Selective Grignard Reagent Formation.

Scheme 3: Selective Grignard Reagent Formation.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere in a flame-dried, three-neck flask.

  • Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Slowly add a solution of isopropylmagnesium chloride (1.1 eq) in THF dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

  • Stir the mixture at -20 °C for 1-2 hours. The formation of the Grignard reagent can be confirmed by quenching a small aliquot with D₂O and analyzing for deuterium incorporation by ¹H NMR or MS.

  • The resulting Grignard solution is typically used immediately in the next step without isolation. For example, it can be reacted with an electrophile like an aldehyde, ketone, or acyl chloride to form a new C-C bond.[11][12]

The Final Step: Benzyl Group Deprotection

A crucial final step in many synthetic sequences using this intermediate is the deprotection of the benzyl ether to unmask the phenol. Catalytic hydrogenolysis is the most common and cleanest method for this transformation.[6][13]

Protocol 4: Cleavage of the Benzyl Ether

  • Rationale: Palladium on activated carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzyl ethers. The reaction proceeds under a positive pressure of hydrogen gas, and the by-product is toluene, which is easily removed.[6]

Deprotection reactant Benzyloxy-Substituted Arene reagents H₂ (gas, 1 atm or higher) 10% Pd/C (catalyst) Solvent (e.g., EtOH, EtOAc) reactant->reagents product Phenol Product reagents->product caption Scheme 4: Benzyl Ether Deprotection via Hydrogenolysis.

Scheme 4: Benzyl Ether Deprotection via Hydrogenolysis.

Step-by-Step Methodology:

  • Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) in a hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir or shake the mixture vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Carefully vent the hydrogen and purge the flask with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol product.

Case Study: Conceptual Synthesis of a CRTH2 Antagonist Precursor

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a target for inflammatory diseases like asthma.[14][15][16] Many CRTH2 antagonists feature a substituted biaryl or aryl-amine core. The following workflow illustrates how this compound can be used to construct a key intermediate for such a target.

Workflow cluster_0 Synthetic Workflow: CRTH2 Antagonist Intermediate start 1,4-Dibromo-2- (phenylmethoxy)-benzene step1_reagents Suzuki Coupling (Protocol 1) + Arylboronic Acid start->step1_reagents intermediate1 Intermediate A (Monocoupled Biaryl) step1_reagents->intermediate1 step2_reagents Buchwald-Hartwig Amination (Protocol 2) + Cyclic Amine intermediate1->step2_reagents intermediate2 Intermediate B (Fully Functionalized Core) step2_reagents->intermediate2 step3_reagents Hydrogenolysis (Protocol 4) intermediate2->step3_reagents final_product Final Intermediate (Phenolic Core) step3_reagents->final_product caption Figure 1: Conceptual workflow for a pharmaceutical intermediate.

Figure 1: Conceptual workflow for a pharmaceutical intermediate.

This conceptual pathway demonstrates a logical sequence for elaborating the starting material:

  • Step 1 (C-C Bond Formation): A regioselective Suzuki-Miyaura coupling at the C4 position introduces the first point of diversity.

  • Step 2 (C-N Bond Formation): A Buchwald-Hartwig amination at the remaining C1 bromine installs the second key pharmacophoric element.

  • Step 3 (Deprotection): The final hydrogenolysis unmasks the phenol, making it available for further modification or for acting as a key hydrogen bond donor in receptor binding.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its capacity for regioselective functionalization through a variety of robust, well-established chemical transformations allows for the efficient and systematic synthesis of complex molecular scaffolds. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage this building block to its full potential in the discovery of novel therapeutic agents.

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  • Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • NIST WebBook. Benzene, 1,4-dibromo-2-methyl-. [Link]

  • Google Patents.
  • Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]

  • SynArchive. Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. [Link]

  • MDPI. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. [Link]

  • Google Patents. A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • PubMed. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode. [Link]

  • MDPI. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. [Link]

  • Dove Medical Press. CRTH2 antagonists in asthma: current perspectives | CPAA. [Link]

  • Bar-Ilan University. Discovery and design of novel small molecule gsk-3 inhibitors targeting the substrate binding site. [Link]

  • PubMed Central. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • PubMed Central. 1,4-Dibromo-2,5-bis(hexyloxy)benzene. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

  • PubMed. Discovery and optimization of CRTH2 and DP dual antagonists. [Link]

  • Frontiers. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. [Link]

  • PubMed Central. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. [Link]

  • PubMed. Prostaglandin D₂ receptor CRTH2 antagonists for the treatment of inflammatory diseases. [Link]

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Introduction: Unlocking Synthetic Versatility with a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 1,4-Dibromo-2-(phenylmethoxy)-benzene in Complex Synthesis

In the landscape of modern organic synthesis, success is often dictated by the strategic selection of starting materials. Intermediates that offer multiple, distinct points for chemical modification are invaluable assets, enabling the efficient construction of complex molecular architectures. This compound stands out as a quintessential example of such a versatile scaffold.

This guide, intended for researchers and professionals in drug development and chemical synthesis, explores the multifaceted role of this compound. Its structure is deceptively simple: a benzene ring functionalized with two bromine atoms and a benzyl ether. However, this specific arrangement provides a powerful toolkit for the synthetic chemist:

  • Orthogonal Reactive Sites: The two bromine atoms, situated in electronically and sterically distinct environments, allow for regioselective functionalization. This enables the stepwise introduction of different substituents onto the aromatic core.

  • A Masked Phenol: The phenylmethoxy (benzyloxy) group serves as a robust protecting group for a phenolic hydroxyl.[1][2] This is critical because phenols are highly prevalent motifs in pharmaceuticals and bioactive natural products, but their inherent reactivity can interfere with many synthetic transformations.[3][4][5] The benzyl group can be reliably removed late in a synthetic sequence to unmask the phenol.[6][7]

  • Tunable Electronic Properties: Sequential reactions at the bromine positions allow for the precise tuning of the electronic and steric properties of the resulting molecule, a key consideration in structure-activity relationship (SAR) studies during drug discovery.

This document provides both the strategic context and detailed protocols for leveraging this intermediate in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange, culminating in the strategic deprotection to yield functionalized phenols.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₀Br₂O
Molecular Weight 342.03 g/mol
Appearance Typically an off-white to pale yellow solid
Key Reactive Sites C1-Br (para to -OBn), C4-Br (ortho to -OBn), Benzyl Ether (-CH₂-)

Safety & Handling Precautions: While a specific safety data sheet (SDS) for this exact compound is not available from the search results, general precautions for halogenated aromatic compounds should be strictly followed.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][11]

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[12][13][14] The differential reactivity of the two bromine atoms in this compound allows for a controlled, stepwise arylation. The bromine atom at the C4 position is sterically more accessible and electronically distinct from the bromine at C1, often allowing for selective reaction at the C4 position under carefully controlled conditions.[15]

Principle of Regioselectivity

The selectivity of the initial coupling is governed by the rate of oxidative addition to the Pd(0) catalyst. The C4-Br bond, being ortho to the bulky benzyloxy group, might be expected to be less reactive due to steric hindrance. However, the electron-donating nature of the ether can influence the electron density at the ortho and para positions, making the C1-Br bond (para to the ether) potentially more electron-rich and thus slower to undergo oxidative addition compared to the C4-Br bond. Precise control often depends on the specific catalyst, ligand, and reaction conditions.

The following protocol details a representative mono-arylation, a critical step in building complex biaryl and terphenyl structures.[15]

Experimental Protocol: Mono-Arylation

Objective: To synthesize 4-bromo-2-(phenylmethoxy)-1,1'-biphenyl via a selective Suzuki coupling.

Reagents & MaterialsMolar Eq.MW ( g/mol )Amount
This compound1.0342.03342 mg
Phenylboronic acid1.1121.93134 mg
Pd(PPh₃)₄ (Tetrakis)0.031155.5635 mg
Potassium Carbonate (K₂CO₃)2.5138.21345 mg
Toluene--8 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the solvent mixture (Toluene, Ethanol, Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (15 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.

Workflow & Mechanism

The general workflow for utilizing the intermediate in a sequential functionalization is depicted below.

G A 1,4-Dibromo-2- (phenylmethoxy)-benzene B Mono-functionalized Intermediate A->B Reaction 1 (e.g., Suzuki) C Di-functionalized Product B->C Reaction 2 (e.g., Buchwald) D Final Phenolic Compound C->D Deprotection (Hydrogenolysis)

Caption: Sequential functionalization workflow.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14]

SuzukiCycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product center reagents1 R¹-X reagents1->pd_complex reagents2 [R²-B(OR)₃]⁻ reagents2->transmetal_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals, as a vast number of drugs are nitrogen-containing heterocycles or arylamines.[16][17] The Buchwald-Hartwig amination provides a powerful and general method for constructing these bonds via a palladium-catalyzed cross-coupling of an amine with an aryl halide.[17][18][19]

Principle and Strategic Application

Using the mono-arylated product from the Suzuki reaction (or the starting dibromo compound itself), the remaining C-Br bond serves as an excellent handle for introducing an amine. This two-step sequence (Suzuki then Buchwald-Hartwig) allows for the synthesis of highly substituted, non-symmetrical diarylamine derivatives. The choice of phosphine ligand is critical for reaction efficiency and can be tailored to the specific substrates.[19]

Experimental Protocol: Amination of the Mono-Arylated Intermediate

Objective: To synthesize N-benzyl-(4'-bromo-3'-(phenylmethoxy)-[1,1'-biphenyl]-4-yl)amine.

Reagents & MaterialsMolar Eq.MW ( g/mol )Amount
4-Bromo-2-(phenylmethoxy)-1,1'-biphenyl (from App. 1)1.0341.23341 mg
Benzylamine1.2107.15129 mg
Pd₂(dba)₃0.02915.7218 mg
Xantphos0.04578.6823 mg
Sodium tert-butoxide (NaOtBu)1.496.10135 mg
Toluene (anhydrous)--10 mL

Procedure:

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by benzylamine (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitoring: Follow the reaction's progress by TLC, staining for the amine product.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography to obtain the desired arylamine product.

Application 3: Ortho-Functionalization via Halogen-Metal Exchange

Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium, is a powerful method for converting an electrophilic C-Br bond into a strongly nucleophilic C-Li bond.[20][21][22] This transformation opens the door to a wide range of functionalizations by quenching the resulting aryllithium species with various electrophiles.

Principle of Directed Lithiation

The benzyloxy group can act as a directing group, favoring the lithiation of the bromine atom at the ortho (C1) position.[23] This occurs because the oxygen atom can coordinate to the lithium reagent, delivering it to the proximate C-Br bond. This provides a regiochemical outcome that is complementary to palladium-catalyzed reactions, which are often governed more by steric factors.

Experimental Protocol: Lithiation and Carboxylation

Objective: To synthesize 4-bromo-2-(phenylmethoxy)benzoic acid.

Reagents & MaterialsMolar Eq.MW ( g/mol )Amount
This compound1.0342.03342 mg
n-Butyllithium (1.6 M in hexanes)1.164.060.69 mL
Anhydrous Tetrahydrofuran (THF)--15 mL
Carbon Dioxide (CO₂) gasExcess44.01Bubbled through
1 M Hydrochloric Acid (HCl)--To pH ~2

Procedure:

  • Setup: Add this compound (1.0 mmol) to a flame-dried, three-neck flask under argon. Add anhydrous THF (15 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol) dropwise over 10 minutes. Stir the solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

  • Quenching: Bubble dry CO₂ gas through the solution for 20 minutes while maintaining the temperature at -78 °C. A white precipitate (the lithium carboxylate salt) should form.

  • Workup: Allow the reaction to warm to room temperature. Quench with water (10 mL). Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

Lithiation Start 1,4-Dibromo-2- (phenylmethoxy)-benzene Aryllithium Aryllithium Intermediate (Li at C1) Start->Aryllithium n-BuLi, THF -78 °C Carboxylate Lithium Carboxylate Salt Aryllithium->Carboxylate 1. CO₂ (gas) FinalAcid 4-Bromo-2-(phenylmethoxy) -benzoic Acid Carboxylate->FinalAcid 2. H₃O⁺ workup

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1,4-Dibromo-2-(phenylmethoxy)-benzene. The methodologies described are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties?

This compound, also known as 1,4-dibromo-2-(benzyloxy)benzene, is an aromatic ether. Its chemical formula is C₁₃H₁₀Br₂O. The presence of the dibrominated benzene ring and the phenylmethoxy group gives it moderate polarity. Understanding its structure is key to selecting an appropriate purification strategy. The molecular weight is approximately 358.03 g/mol .

Q2: What are the most common impurities I might encounter after synthesizing this compound?

The synthesis of this compound typically involves a Williamson ether synthesis between a dibromophenol derivative (like 2,5-dibromohydroquinone) and a benzyl halide. Common impurities include:

  • Unreacted Starting Materials: 2,5-dibromohydroquinone and benzyl bromide (or a related benzylating agent).

  • Mono-alkylation Product: 4-Bromo-2-(phenylmethoxy)phenol, where only one of the hydroxyl groups in a hydroquinone starting material has reacted.

  • Over-alkylation Product: If starting from a diol, 1,4-bis(phenylmethoxy)-2,5-dibromobenzene could be a potential byproduct.

  • Solvent and Reagents: Residual base (e.g., K₂CO₃) and high-boiling point solvents like DMF.[1]

  • Dehalogenation Byproducts: In some cases, particularly if palladium catalysts are used in related synthetic steps, dehalogenation can occur, where a bromine atom is replaced by hydrogen.[2]

Q3: Which purification method is best: recrystallization or column chromatography?

The choice depends on the scale of your reaction and the impurity profile of your crude product.

  • Recrystallization is ideal for purifying large quantities of material (>1 g) when the crude product is already relatively pure (>85-90%). It is efficient and can yield highly crystalline material if a suitable solvent is found.

  • Flash Column Chromatography is the preferred method for separating complex mixtures with multiple components or for purifying smaller quantities (<1 g). It offers high resolution but is more labor-intensive and uses larger volumes of solvent.[3]

The following workflow can help guide your decision:

G start Crude Product Analysis (TLC/¹H NMR) decision1 Is the desired product the major component (>90%)? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Yes decision2 Are impurities baseline or well-separated on TLC? decision1->decision2 No end_pure Pure Compound recrystallization->end_pure chromatography Perform Column Chromatography chromatography->end_pure decision2->chromatography Complex Mixture plug Consider a Silica Plug Filtration decision2->plug Simple Separation plug->end_pure

Caption: Initial Purification Strategy Decision Workflow.

Troubleshooting Guide: Recrystallization

Recrystallization relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent system.[4] An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

Q4: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

Causality: This often happens when the boiling point of the solvent is too high or the solution is cooled too rapidly. Impurities can also lower the melting point of the eutectic mixture, exacerbating the problem.

Solutions:

  • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes precipitation over crystallization.

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent system where it is less soluble, or add a co-solvent (an "anti-solvent") in which the compound is insoluble. For example, if your compound is oiled out from ethanol, you might add water dropwise to the hot solution until it becomes slightly turbid, then clarify with a drop of ethanol before cooling.

Q5: How do I select the best solvent for recrystallization?

A systematic solvent screening is crucial. The principle of "like dissolves like" is a good starting point. Given the structure of this compound, solvents of intermediate polarity are often effective.

  • Preparation: Place ~20-30 mg of your crude solid into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., hexane, ethyl acetate, ethanol, dichloromethane, methanol) dropwise at room temperature, vortexing after each drop.

  • Solubility Check (Cold): If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent (the compound is too soluble).

  • Solubility Check (Hot): If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, it is a good candidate.

  • Crystallization Check: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. The formation of a healthy amount of crystalline precipitate indicates an excellent solvent.

Data Summary: Solvent Suitability for Aryl Ethers

Solvent Polarity Boiling Point (°C) Common Outcome
Hexane Non-polar 69 Often too low solubility, good as an anti-solvent.
Ethanol Polar Protic 78 Good candidate, often used in a system with water.
Methanol Polar Protic 65 Similar to ethanol, may require a co-solvent like CHCl₃ or CH₂Cl₂.[1]
Dichloromethane (DCM) Polar Aprotic 40 Often too high solubility, good for dissolving then adding an anti-solvent like ethanol.[5]
Ethyl Acetate Intermediate 77 Good candidate, often used in a system with hexane.

| Toluene | Non-polar | 111 | May have good solubility characteristics, but high boiling point can lead to oiling out.[6] |

Q6: My recovery is very low after recrystallization. How can I improve it?

Low recovery is usually due to using too much solvent or premature crystallization.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.

  • Concentrate the Filtrate: After filtering your crystals, you can try to recover a second crop by boiling off some of the solvent from the mother liquor and re-cooling it. Note that this second crop may be less pure.

  • Ensure Complete Cooling: Make sure the solution has spent adequate time in an ice bath (at least 20-30 minutes) to maximize precipitation.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography uses pressure to force a solvent system through a column of stationary phase (usually silica gel) to separate compounds based on their differential adsorption.[7]

G start Problem Encountered During Column Chromatography decision1 What is the issue? start->decision1 streaking Streaking or Tailing on TLC/Column decision1->streaking Streaking nosep Poor or No Separation (Co-elution) decision1->nosep Poor Separation noproduct Compound Won't Elute decision1->noproduct No Elution streaking_sol 1. Check for acidity: add 0.5% Et₃N to eluent. 2. Reduce sample concentration. 3. Ensure compound is stable on silica. streaking->streaking_sol nosep_sol 1. Change eluent polarity (aim for Rf ~0.2-0.3). 2. Try a different solvent system (e.g., DCM/Hexane vs EtOAc/Hexane). 3. Use a gradient elution. nosep->nosep_sol noproduct_sol 1. Drastically increase eluent polarity. 2. Check for decomposition on silica (run a 2D TLC). 3. Flush column with 10% MeOH in DCM. noproduct->noproduct_sol

Caption: Troubleshooting Common Column Chromatography Issues.

Q7: I can't get good separation between my product and an impurity on the TLC plate. What should I do?

Good separation on a TLC plate is essential before attempting a column. An ideal Rf value for the target compound is between 0.2 and 0.4.[3]

Causality: The chosen solvent system is not effectively differentiating between the polarity of your compounds.

Solutions:

  • Systematically Vary Polarity: If your spots are too high (high Rf), decrease the amount of the polar solvent (e.g., from 20% ethyl acetate in hexane to 10%). If they are too low (low Rf), increase it.

  • Change Solvent Composition: Sometimes, changing the solvents themselves, even at similar polarity, can drastically alter selectivity. For example, substituting ethyl acetate with dichloromethane can change the interactions with the silica gel and improve separation.[8]

  • Consider Specialized Silica: If separation is still difficult, consider using a different stationary phase like alumina or a reverse-phase (C18) column.

Q8: My compound appears to be decomposing on the column. How can I prevent this?

Silica gel is acidic and can cause decomposition of sensitive compounds.[8]

Solutions:

  • Deactivate the Silica: You can neutralize the silica gel by preparing your eluent with a small amount of triethylamine (~0.5-1%). Flush the packed column with this solvent mixture before loading your sample.[3]

  • Work Quickly: Do not let the sample sit on the column for an extended period.

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) or Florisil can be used for compounds that are unstable on silica gel.[8]

Q9: How should I load a sample that is poorly soluble in the eluent?

Loading a sample in a strong solvent (in which it is highly soluble) can cause band broadening and poor separation.

Solutions:

  • Use a Minimum of Strong Solvent: Dissolve the compound in the absolute minimum volume of a strong solvent (like DCM or acetone), load it carefully onto the top of the column, and then immediately add the weaker eluent.[8]

  • Solid Loading: This is the preferred method. Dissolve your crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column, and then elute as usual.[3][7]

  • Solvent System Selection: Using TLC, identify an eluent system that provides an Rf of ~0.2-0.3 for this compound and good separation from impurities. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[9]

  • Column Packing: Secure a column vertically. Add the chosen eluent. Slowly pour silica gel into the column while gently tapping the side to ensure even packing.

  • Sample Loading: Prepare your sample using either the minimum strong solvent method or the solid loading method described above.

  • Elution: Carefully add eluent to the top of the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent via rotary evaporation.

References

  • BenchChem Technical Support Team. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. Benchchem.
  • University of Rochester, Department of Chemistry.
  • Sigma-Aldrich.
  • University of Rochester, Department of Chemistry.
  • The Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties.
  • Alfa Chemistry. CAS 106-37-6 1,4-Dibromo benzene.
  • Sigma-Aldrich.
  • Organic Syntheses. (2025).
  • Ali, M. A., et al. (2018). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...
  • Ye, K., et al. (2013). 1,4-Dibromo-2,5-bis(hexyloxy)benzene. PMC - NIH.
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific Williamson ether synthesis. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction conditions and achieve high yields of your target molecule.

Frequently Asked Questions (FAQs)

Reaction Initiation and Reagents

Q1: My reaction to synthesize this compound is not starting. I'm only observing the starting materials, 2,5-dibromophenol and benzyl bromide, by TLC analysis. What could be the issue?

This is a common issue that primarily points to inefficient deprotonation of the 2,5-dibromophenol to form the necessary phenoxide nucleophile. Here are the likely causes and their solutions:

  • Inadequate Base Strength: The two electron-withdrawing bromine atoms on the phenol ring increase its acidity compared to phenol (pKa ≈ 10). However, a sufficiently strong base is still crucial for complete and rapid phenoxide formation. While weaker bases like sodium bicarbonate are generally insufficient, potassium carbonate (K₂CO₃) is a common and effective choice for this reaction.[1][2] If you are using a weaker base, consider switching to potassium carbonate or a stronger base like sodium hydroxide (NaOH).[1]

  • Moisture Contamination: If you are using a highly reactive base such as sodium hydride (NaH), it is imperative that your solvent and glassware are scrupulously dry. Any residual water will quench the hydride, preventing the deprotonation of your phenol.[1]

  • Poor Solubility of the Base: In some aprotic solvents, inorganic bases like potassium carbonate have limited solubility. This can be mitigated by using a phase-transfer catalyst or by selecting a more appropriate solvent.

Q2: What is the optimal choice of base for the synthesis of this compound?

The ideal base for this synthesis hinges on a balance between reactivity and the potential for side reactions.

  • Potassium Carbonate (K₂CO₃): This is the most frequently recommended and versatile base for the Williamson ether synthesis of phenols.[3][4] It is strong enough to deprotonate the acidic 2,5-dibromophenol but is generally mild enough to minimize side reactions.[2]

  • Sodium Hydroxide (NaOH): A stronger base that can ensure complete deprotonation, especially if you are encountering issues with incomplete reaction. However, its higher basicity can sometimes promote side reactions.

  • Sodium Hydride (NaH): A very powerful base that should be used with caution. It is typically reserved for less acidic alcohols and is often unnecessary for phenols.[1] The use of NaH also necessitates strictly anhydrous conditions.[5]

Q3: Which solvent is most suitable for this reaction?

Polar aprotic solvents are generally the best choice as they can dissolve the reactants and accelerate the SN2 reaction.[6]

  • Acetone and Acetonitrile: These are excellent solvents for the Williamson ether synthesis. They are polar enough to facilitate the reaction but are less likely to participate in side reactions.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly increase the reaction rate.[7] However, it can be difficult to remove during workup and may require higher purification efforts.

  • Protic Solvents (e.g., ethanol, water): These should be avoided as they can solvate the phenoxide nucleophile, reducing its reactivity.[8]

Q4: My benzyl bromide appears discolored. Can I still use it?

Benzyl bromide is a lachrymator and can decompose over time, especially when exposed to light and moisture, to produce hydrogen bromide and other byproducts.[9][10] Discoloration (often yellow or brown) is a sign of decomposition. Using decomposed benzyl bromide can lead to lower yields and the formation of impurities. It is highly recommended to use freshly distilled or purchased benzyl bromide for optimal results.

Troubleshooting Side Reactions and Low Yields

Q5: I'm observing a significant amount of an unknown byproduct in my reaction mixture. What could it be?

The most probable side reaction in the Williamson ether synthesis of phenols is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen atom.[1]

  • O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, with negative charge density on both the oxygen and the aromatic ring (at the ortho and para positions).[11] O-alkylation is generally favored under kinetic control, while C-alkylation can become more prominent under thermodynamic control or with certain solvent choices.[11][12]

  • Solvent Effects: The choice of solvent plays a critical role in directing the selectivity. Polar aprotic solvents like DMF and DMSO favor O-alkylation.[11] Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus promoting C-alkylation.[11]

To minimize C-alkylation, ensure you are using a polar aprotic solvent.

Q6: My yield of this compound is consistently low. What are the common causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Reaction: As discussed in Q1, ensure your base is strong enough and your conditions are appropriate to drive the reaction to completion. Monitoring the reaction by TLC is crucial.

  • Side Reactions: C-alkylation is a primary culprit. Another possibility is the elimination (E2) reaction of benzyl bromide, although this is less likely with a primary halide.

  • Decomposition of Benzyl Bromide: Using old or impure benzyl bromide will directly impact your yield.

  • Suboptimal Reaction Temperature: The reaction typically requires heating. A temperature range of 50-100 °C is generally effective.[13] However, excessively high temperatures can promote side reactions and decomposition. Optimization of the reaction temperature is recommended.

  • Workup and Purification Losses: Ensure your extraction and purification procedures are efficient to minimize loss of product.

Purification Strategies

Q7: What is the best method to purify the crude this compound?

The primary purification method for this compound is typically column chromatography on silica gel.

  • Column Chromatography: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally effective.[14] The polarity of the eluent can be adjusted based on the separation of the desired product from any unreacted starting materials or byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. A suitable solvent system would need to be determined empirically, but solvents like ethanol or a mixture of hexane and a more polar solvent could be good starting points.[15]

Q8: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of your synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the benzylic methylene protons.[16]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The isotopic pattern of the three bromine atoms will be a distinctive feature in the mass spectrum.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.[16]

Experimental Protocols and Data

General Experimental Protocol

This is a generalized protocol that may require optimization for your specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromophenol (1.0 eq.) and a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the mixture.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 - 1.2 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Table of Reaction Condition Comparisons
ParameterCondition 1Condition 2Condition 3Rationale
Base K₂CO₃NaOHNaHK₂CO₃ is a good starting point, offering a balance of reactivity and minimizing side reactions. NaOH can be used for less reactive systems. NaH is a very strong base for challenging substrates but requires anhydrous conditions.[1]
Solvent AcetoneAcetonitrileDMFAll are suitable polar aprotic solvents. Acetone and acetonitrile are easier to remove. DMF can accelerate the reaction but is more difficult to remove during workup.[7]
Temperature 50 °C80 °CRefluxHigher temperatures generally increase the reaction rate but may also promote side reactions. Optimization is key.
Phase Transfer Catalyst NoneTetrabutylammonium bromide (TBAB)NoneA phase transfer catalyst like TBAB can be beneficial if the base has poor solubility in the reaction solvent, by facilitating the transfer of the phenoxide to the organic phase.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The synthesis of this compound proceeds via a classic SN2 Williamson ether synthesis mechanism.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2,5-Dibromophenol Phenoxide 2,5-Dibromophenoxide Phenol->Phenoxide + Base Base K₂CO₃ Product This compound Phenoxide->Product + Benzyl Bromide BenzylBromide Benzyl Bromide Salt KBr + KHCO₃ Product->Salt +

Caption: Williamson Ether Synthesis Mechanism.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Issue Identified Check_TLC Analyze Reaction by TLC Start->Check_TLC No_Reaction No Product Formation Check_TLC->No_Reaction Low_Yield Low Yield of Product Check_TLC->Low_Yield Multiple_Spots Multiple Products/Byproducts Check_TLC->Multiple_Spots Check_Base Is the base strong enough? (e.g., K₂CO₃ or stronger) No_Reaction->Check_Base Yes Check_Reagents Are reagents pure? (especially Benzyl Bromide) Low_Yield->Check_Reagents Yes Identify_Byproducts Characterize byproducts (e.g., MS, NMR) Multiple_Spots->Identify_Byproducts Check_Moisture Are conditions anhydrous? (especially with NaH) Check_Base->Check_Moisture Yes Optimize_Base Optimize Base/Solvent Check_Base->Optimize_Base No Increase_Temp Increase reaction temperature Check_Moisture->Increase_Temp Yes Check_Moisture->Optimize_Base No Increase_Temp->Optimize_Base Check_Time_Temp Optimize reaction time and temperature Check_Reagents->Check_Time_Temp Yes Optimize_Conditions Systematically Optimize Conditions Check_Reagents->Optimize_Conditions No Improve_Workup Optimize workup and purification Check_Time_Temp->Improve_Workup Yes Check_Time_Temp->Optimize_Conditions No Improve_Workup->Optimize_Conditions Is_C_Alkylation Is C-alkylation product present? Identify_Byproducts->Is_C_Alkylation Change_Solvent Switch to a more polar aprotic solvent (e.g., DMF, Acetonitrile) Is_C_Alkylation->Change_Solvent Yes Optimize_Purification Optimize purification method (e.g., gradient elution) Is_C_Alkylation->Optimize_Purification No Change_Solvent->Optimize_Purification Purification_Optimized Purification Optimized Optimize_Purification->Purification_Optimized

Caption: Troubleshooting workflow for the synthesis.

References

  • Jones, J., Bacskay, G. B., & Mackie, J. C. (n.d.). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. The Journal of Physical Chemistry A. ACS Publications. [Link]

  • (2013). Free Essay: Williamson Ether Synthesis of Phenacetin. Studymode. [Link]

  • MDPI. (2018). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. [Link]

  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. [Link]

  • Reddit. (2020). Why can potassium carbonate be used in this Williamson Ether Synthesis?. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide at.... [Link]

  • ResearchGate. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • The Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. [Link]

  • PubChem. (n.d.). Benzyl Bromide. National Institutes of Health. [Link]

  • Oreate AI Blog. (2026). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. National Institutes of Health. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • ResearchGate. (n.d.). 37. Differential reaction energy profiles for O versus C alkylation of.... [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation | Articles. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this synthesis and may encounter challenges with side products and impurities. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the oxygen of a deprotonated phenol (a phenoxide) acts as a nucleophile to attack an alkyl halide.[1][3][4] In this specific synthesis, the typical reactants are 2,5-dibromophenol and a benzyl halide (e.g., benzyl bromide) in the presence of a base.

While the reaction is straightforward in principle, several competing pathways and sources of contamination can lead to the formation of undesired side products, complicating purification and reducing yields. This guide addresses the most common issues encountered during this synthesis in a practical question-and-answer format.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis of this compound via the Williamson ether synthesis.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process 2,5-Dibromophenol 2,5-Dibromophenol Deprotonation Step 1: Deprotonation Formation of Phenoxide 2,5-Dibromophenol->Deprotonation Benzyl_Bromide Benzyl Bromide SN2_Attack Step 2: SN2 Attack Nucleophilic Substitution Benzyl_Bromide->SN2_Attack Base Base (e.g., K2CO3) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->SN2_Attack Deprotonation->SN2_Attack Workup Step 3: Aqueous Workup Quenching & Extraction SN2_Attack->Workup Purification Step 4: Purification Chromatography/Recrystallization Workup->Purification Product This compound Purification->Product

Sources

Technical Support Center: Synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene, a key intermediate in various synthetic pathways. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you navigate common challenges and improve your reaction yields.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions. The synthesis is typically achieved via a Williamson ether synthesis, reacting 2,5-Dibromophenol with benzyl bromide.

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis, a classic SN2 reaction, can often be traced back to one of four critical areas: the choice of base, the solvent system, reaction conditions, or reagent purity.[1]

  • 1. Inadequate Deprotonation (Choice of Base): The reaction begins with the deprotonation of 2,5-dibromophenol to form the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.

    • Insight: While potassium carbonate (K₂CO₃) is commonly used and effective, its heterogeneous nature in solvents like acetone can lead to slow deprotonation. For phenols, especially those deactivated by electron-withdrawing groups like bromine, a stronger base or optimized conditions may be necessary.

    • Solution:

      • Ensure you are using at least 1.5-2.0 equivalents of anhydrous K₂CO₃ to drive the deprotonation forward.

      • Consider switching to a stronger base like sodium hydride (NaH) if yields remain low. NaH will irreversibly and completely deprotonate the phenol, but requires strictly anhydrous conditions and careful handling.

      • Cesium carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative that often provides superior yields due to the high solubility of the cesium phenoxide and the "cesium effect."

  • 2. Suboptimal Solvent Environment (Solvent Effects): The SN2 mechanism is highly sensitive to the solvent. The ideal solvent should solvate the cation of the base (e.g., K⁺) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.

    • Insight: Protic solvents (e.g., ethanol, water) will hydrogen-bond with the phenoxide, creating a solvent cage that severely hinders its ability to attack the benzyl bromide.

    • Solution:

      • Employ a polar aprotic solvent. Dimethylformamide (DMF) is an excellent choice as it effectively solvates cations and promotes a high reaction rate.[2] Acetone and acetonitrile are also suitable alternatives that are easier to remove during work-up.[3] Ensure the solvent is anhydrous.

  • 3. Insufficient Reaction Driving Force (Temperature & Time): SN2 reactions have a significant activation energy barrier. Insufficient thermal energy or reaction time will result in a large proportion of unreacted starting materials.

    • Insight: A typical Williamson ether synthesis is conducted at elevated temperatures, often ranging from 50 to 100 °C, for several hours.[1]

    • Solution:

      • For a K₂CO₃/Acetone system, refluxing (around 56°C) is common. For K₂CO₃/DMF, a temperature of 80-100°C is more effective.[2]

      • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is complete only when the 2,5-dibromophenol spot has been completely consumed.[4]

  • 4. Presence of Quenching Agents (Reagent Purity): Water is the most common culprit for low yields. It can quench the phenoxide intermediate and react with the benzyl bromide to form benzyl alcohol as a byproduct.

    • Solution:

      • Use anhydrous solvents.

      • Thoroughly dry all glassware in an oven before use.

      • Use freshly opened or properly stored anhydrous K₂CO₃.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Q2: I'm observing significant unreacted 2,5-dibromophenol in my crude product, even after a long reaction time. What is the likely cause?

This issue points directly to a problem with either the deprotonation step or the alkylation step.

  • Cause 1: Incomplete Deprotonation: As detailed in Q1, if the base is not strong enough or is not present in sufficient excess, a significant portion of the phenol will remain in its protonated, non-nucleophilic form.

    • Troubleshooting: Add a further portion of base to the reaction mixture and continue heating while monitoring by TLC. If the reaction proceeds, insufficient base was the issue.

  • Cause 2: Insufficient Alkylating Agent: While a 1:1 stoichiometry is theoretically required, using a slight excess of the alkylating agent (benzyl bromide) can help drive the reaction to completion.

    • Troubleshooting: Use 1.1 to 1.2 equivalents of benzyl bromide. This ensures that even if a small amount of the alkylating agent degrades or reacts with trace impurities, enough remains to react with all the generated phenoxide.

  • Cause 3: Deactivated Alkylating Agent: Ensure your benzyl bromide has not degraded. Over time, it can hydrolyze to benzyl alcohol or polymerize, especially if exposed to light and moisture.

    • Troubleshooting: Use freshly opened or purified benzyl bromide. If in doubt, run a quick ¹H NMR to check its integrity.

Q3: My purified product is contaminated with a significant amount of benzyl alcohol. How do I prevent its formation?

The presence of benzyl alcohol is a clear indicator of water in your reaction system. The hydroxide ions, formed from the reaction of the base (e.g., K₂CO₃) with water, or water itself can attack the electrophilic benzyl bromide, leading to an SN2 or SN1 reaction that produces benzyl alcohol.

  • Prevention Strategy: The most critical step is to ensure strictly anhydrous conditions.

    • Glassware: Oven-dry all flasks, condensers, and magnetic stir bars at >120°C for several hours and allow them to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

    • Reagents: Use anhydrous potassium carbonate. If its condition is uncertain, it can be dried by heating under a vacuum.

    • Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from being introduced during reagent addition or throughout the reaction period.[5]

Q4: What is the most effective method for purifying the crude this compound?

Effective purification requires a two-stage approach: a proper aqueous work-up followed by either column chromatography or recrystallization.

  • Step 1: Aqueous Work-up:

    • Objective: To remove the inorganic base (K₂CO₃), salts (KBr), and any remaining water-soluble polar solvents like DMF.

    • Protocol:

      • After the reaction is complete, cool the mixture to room temperature.

      • Pour the reaction mixture into a separatory funnel containing water (or ice water to dissipate any heat).[2]

      • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

      • Combine the organic layers and wash with water, followed by a brine (saturated NaCl solution) wash to aid in the removal of residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[4]

  • Step 2: Final Purification:

    • Option A: Flash Column Chromatography: This is the most reliable method for separating the product from unreacted starting materials and non-polar byproducts.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A non-polar/slightly polar solvent system is ideal. Start with a low polarity mixture, such as Hexane/Ethyl Acetate (e.g., 98:2), and gradually increase the polarity based on TLC analysis. The less polar product should elute before the more polar 2,5-dibromophenol.

    • Option B: Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly effective and scalable purification method.

      • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with solvents like ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis? The formation of this compound from 2,5-dibromophenol and benzyl bromide proceeds via the Williamson Ether Synthesis . This is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] First, a base abstracts the acidic proton from the hydroxyl group of the phenol to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the final ether product.

Q2: Which base is superior for this reaction: K₂CO₃, NaH, or Cs₂CO₃? The "best" base depends on the desired balance of cost, safety, and efficiency.

BaseProsConsBest For
K₂CO₃ Inexpensive, easy to handle, moderately effective.[2]Can be slow, requires higher temperatures, often heterogeneous.Standard, cost-sensitive lab-scale synthesis.
NaH Very strong, provides fast and irreversible deprotonation.Highly reactive with water/protic solvents (fire hazard), requires expert handling under inert atmosphere.When high reactivity is needed and anhydrous conditions can be strictly maintained.
Cs₂CO₃ Often gives the highest yields, works under milder conditions.Very expensive compared to other bases.Difficult syntheses or when maximizing yield is the absolute priority.

Q3: How do I effectively monitor the reaction using Thin-Layer Chromatography (TLC)? TLC is an indispensable tool for tracking the consumption of your starting materials.

  • Protocol:

    • Prepare a TLC plate (silica gel).

    • Develop a solvent system that gives good separation between your starting material (2,5-dibromophenol) and your expected product. A good starting point is 9:1 Hexane:Ethyl Acetate.

    • On the plate, spot three lanes: 'S' for the starting phenol, 'C' for a co-spot (both starting material and reaction mixture), and 'R' for the reaction mixture.

    • Develop the plate in the solvent chamber.

    • Visualize under a UV lamp (254 nm). The starting phenol is more polar and will have a lower Rf value than the final, less polar ether product. The reaction is complete when the spot corresponding to the starting phenol is absent in the 'R' lane.

Experimental Protocols & Visualizations

Optimized Synthesis Protocol

This protocol provides a robust starting point for the synthesis.

  • Preparation: Add oven-dried 2,5-dibromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent & Reagent Addition: Add anhydrous DMF (enough to make a ~0.5 M solution) via syringe, followed by the dropwise addition of benzyl bromide (1.1 eq).

  • Reaction: Heat the reaction mixture to 80°C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress every hour using TLC as described in the FAQ section.

  • Work-up & Purification: Once the starting phenol is consumed (typically 4-8 hours), cool the reaction, perform an aqueous work-up, and purify via flash column chromatography as described in the Troubleshooting Guide (Q4).

Process Workflow

The following diagram illustrates the complete experimental workflow from setup to final product.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Combine 2,5-Dibromophenol and Anhydrous K2CO3 prep2 Purge with Inert Gas (Nitrogen or Argon) prep1->prep2 react1 Add Anhydrous DMF prep2->react1 react2 Add Benzyl Bromide react1->react2 react3 Heat to 80°C react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool & Quench with Water react4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, & Concentrate workup2->workup3 purify Purify via Column Chromatography or Recrystallization workup3->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart: Low Yield

Use this decision tree to diagnose the cause of low reaction yields.

G start Low Yield Observed q1 Is unreacted 2,5-dibromophenol present? start->q1 q2 Was the base strong enough and in sufficient excess? q1->q2 YES q4 Were anhydrous conditions strictly maintained? q1->q4 NO a1_yes YES a1_no NO sol1 Increase base equivalents or use a stronger base (NaH). q2->sol1 NO q3 Were reaction conditions (temp, time) sufficient? q2->q3 YES a2_yes YES a2_no NO sol2 Increase temperature and/or reaction time. Monitor with TLC. q3->sol2 NO q3->q4 YES a3_yes YES a3_no NO sol3 Ensure oven-dried glassware, anhydrous reagents, and inert atmosphere. q4->sol3 NO sol4 Consider side reactions or degradation. Check reagent purity. q4->sol4 YES a4_yes YES a4_no NO

Caption: A decision tree for troubleshooting low yields in the Williamson ether synthesis.

References

  • Molecules. (2020). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag+. RSC Publishing. Available at: [Link]

  • PLOS ONE. (2019). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Dibromo-2-(phenylmethoxy)-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the successful purification of your target molecule.

Introduction to Recrystallization of this compound

This compound, also known as 1,4-Dibromo-2-(benzyloxy)benzene, is a key intermediate in various synthetic pathways. Achieving high purity is critical for the success of subsequent reactions and the integrity of final products. Recrystallization is a powerful technique for this purpose, relying on the differential solubility of the compound in a hot versus a cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

While specific data is scarce, we can infer properties from its structure. The molecule possesses a moderately polar ether linkage and a nonpolar aromatic core with two bromine atoms. This suggests it will be soluble in a range of organic solvents. For context, a structurally related compound, Benzyl 4-bromophenyl ether, has a melting point of 60-63 °C.[1][2] The relatively low melting point of similar compounds indicates a susceptibility to "oiling out" during recrystallization if not managed carefully.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. Given the compound's structure, a solvent screening is the most effective approach. Based on successful recrystallizations of similar dibrominated aromatic ethers, the following solvents and solvent systems are excellent starting points:

  • Single Solvent Systems: Ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble) can be highly effective. Promising combinations include:

    • Methanol/Ethyl Acetate[3]

    • Dichloromethane/Ethanol[4]

    • Ethanol/Water

    • Toluene/Hexane

Q3: What are common impurities I might encounter?

Impurities can arise from the synthetic route used to prepare this compound. These may include:

  • Unreacted starting materials (e.g., 2,5-dibromophenol, benzyl bromide).

  • Byproducts of the benzylation reaction.

  • Isomeric dibrominated species.

  • Over-brominated or under-brominated analogues.

Troubleshooting Guide

Issue 1: The compound "oils out" and does not form crystals.

"Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling. This is a common problem for compounds with lower melting points.

Causality: The boiling point of the chosen solvent is likely higher than the melting point of your compound, or the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Lower the Solvent Boiling Point: If using a mixed solvent system, you can adjust the ratio to lower the overall boiling point. For instance, in an ethanol/water system, increasing the proportion of ethanol can be beneficial.

  • Slow Cooling is Crucial: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

  • Use a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.

Issue 2: No crystals form, even after cooling in an ice bath.

This is a frequent issue and usually points to one of two main causes.

Causality:

  • Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, preventing the solution from becoming saturated upon cooling.

  • Supersaturation: The solution may be supersaturated, meaning it holds more solute than it thermodynamically should at that temperature, and requires a nucleation event to initiate crystal formation.

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Then, allow it to cool again.

  • Induce Nucleation:

    • Add a seed crystal of the pure compound.

    • Scratch the inner surface of the flask with a glass rod.

  • Utilize an Anti-Solvent: If you are using a single solvent system, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.

Issue 3: The resulting crystals are colored or appear impure.

Causality: This indicates the presence of colored impurities that have co-crystallized with your product or are adsorbed onto the crystal surface.

Solutions:

  • Charcoal Treatment: Activated charcoal can be used to remove colored, polar impurities. Add a small amount of activated charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Second Recrystallization: A second recrystallization of the obtained crystals will often yield a product of higher purity.

  • Washing the Crystals: After filtration, wash the crystals in the funnel with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent system for your compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water)

  • Test tubes

  • Hot plate or sand bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of your crude compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid dissolves. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube. Continue adding the solvent dropwise with heating until the solid fully dissolves.

  • Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will yield a good crop of crystals upon cooling.

Protocol 2: Single-Solvent Recrystallization Workflow

This is a general procedure for recrystallization from a single solvent.

RecrystallizationWorkflow

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals completely.

Data Summary

The following table provides data for compounds structurally similar to this compound, which can be used to guide experimental design.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Recrystallization Solvent(s)
Benzyl 4-bromophenyl etherC₁₃H₁₁BrO263.1360-63Not specified in search results
1,4-Dibromo-2,5-dibutoxybenzeneC₁₄H₂₀Br₂O₂380.12Not specified in search resultsMethanol-Ethyl Acetate[3]
1,4-Dibromo-2,5-bis(hexyloxy)benzeneC₁₈H₂₈Br₂O₂468.22Not specified in search resultsDichloromethane-Ethanol[4]

Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting common recrystallization problems.

TroubleshootingFlowchart

References

  • Teh, C. H., Salleh, M. M., Tahir, M. I. M., Daik, R., & Kassim, M. B. (2012). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2683. [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Blake, A. J., Gould, R. O., Li, W.-S., & Schröder, M. (2008). 1,4-Dibromo-2,5-bis(hexyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1298. [Link]

  • ChemBK. (2024, April 9). Benzyl 4-bromophenyl ether. Retrieved January 19, 2026, from [Link]

  • Chemsrc. (2025, August 25). Benzyl 4-bromophenyl ether. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dibromo-2-(phenylmethoxy)-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and analysis of this compound.

I. Understanding the Synthesis and Potential Impurities

This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide. In this case, 2,5-dibromohydroquinone is reacted with benzyl bromide in the presence of a base.

dot

Caption: Synthetic pathway for this compound and the origin of common impurities.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction seems to have stalled, and I have a significant amount of the mono-benzylated intermediate, 4-Bromo-2-(phenylmethoxy)phenol. What could be the cause?

A1: This is a common issue and can be attributed to several factors:

  • Insufficient Base: The Williamson ether synthesis requires a stoichiometric amount of base to deprotonate both hydroxyl groups of the 2,5-dibromohydroquinone. If the base is not completely anhydrous or if an insufficient amount is used, the reaction may stop at the mono-benzylated stage.

  • Reaction Time and Temperature: The second benzylation is often slower than the first due to steric hindrance and electronic effects. Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature to drive it to completion.

  • Purity of Reagents: The purity of the starting materials and solvent is crucial. Moisture in the solvent or on the glassware can quench the phenoxide, and impurities in the starting materials can lead to side reactions.

Troubleshooting Steps:

  • Check the stoichiometry of your reagents. Ensure you are using at least two equivalents of base for every one equivalent of 2,5-dibromohydroquinone.

  • Extend the reaction time and/or increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Ensure anhydrous conditions. Use freshly dried solvents and flame-dried glassware.

Q2: How can I identify the common impurities in my crude product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling.

Table 1: Common Impurities and their Identification

ImpurityIdentification MethodKey Spectroscopic Features (Predicted)
2,5-DibromohydroquinoneTLC, HPLC, NMR¹H NMR: Aromatic protons and two hydroxyl protons. ¹³C NMR: Characteristic peaks for the aromatic carbons and the carbon bearing the hydroxyl group.
Benzyl BromideGC-MS, NMR¹H NMR: Characteristic benzylic protons and aromatic protons.
4-Bromo-2-(phenylmethoxy)phenolTLC, HPLC, NMR¹H NMR: Aromatic protons, a hydroxyl proton, and benzylic protons. The integration of the aromatic region will be different from the desired product.

Spectroscopic Data for Impurity Identification (Reference Data for Analogous Compounds):

  • 2,5-Dibromohydroquinone:

    • ¹³C NMR (DMSO-d₆): δ 146.9 (C-OH), 118.9 (C-Br), 115.6 (C-H) ppm.[1]

  • 1-(Benzyloxy)-4-bromobenzene (a mono-benzylated analog):

    • ¹H NMR (CDCl₃): δ 7.43-7.28 (m, 5H, Ar-H of benzyl), 7.35 (d, J=9.0 Hz, 2H, Ar-H), 6.85 (d, J=9.0 Hz, 2H, Ar-H), 5.03 (s, 2H, OCH₂) ppm.[2]

Q3: What is the best method to purify my crude this compound?

A3: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization: If the main impurities are the starting materials and the product is a solid, recrystallization can be an effective method. A mixed solvent system, such as methanol/chloroform or ethanol/water, may be required.[3]

  • Flash Column Chromatography: This is the most versatile method for removing a range of impurities, including the mono-benzylated intermediate.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation:

    • Choose an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with the initial eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder for better separation.

  • Elution:

    • Start with a non-polar solvent system, such as hexane or petroleum ether.

    • Gradually increase the polarity by adding a more polar solvent, like ethyl acetate or dichloromethane. A typical gradient could be from 100% hexane to 95:5 hexane:ethyl acetate. .

    • The desired product, being less polar than the mono-benzylated intermediate and the starting hydroquinone, should elute first.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: My purified product still shows some minor impurities by HPLC. What are my options?

A4: For achieving very high purity, a second purification step may be necessary.

  • Re-chromatography: If the impurities are close in polarity to your product, a second column with a shallower solvent gradient can improve separation.

  • Preparative HPLC: For the highest purity, preparative HPLC is the method of choice. This technique offers superior resolution compared to flash chromatography.

III. Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

  • Detection: UV detection at a wavelength where all components absorb, typically around 220-230 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment and can be used to quantify the relative amounts of product and impurities.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule and is useful for identifying structural isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • This technique is particularly useful for detecting volatile impurities like residual benzyl bromide and solvents.

IV. References

  • ChemBK. 1-Benzyloxy-4-bromobenzene. [Link]

  • MDPI. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. [Link]

  • PubChem. 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. [Link]

  • ResearchGate. 1H NMR data (500 MHz) and 13C NMR data (125 MHz) of 1 and 2 in DMSO-d6. [Link]

  • PubChem. 2,5-Dibromohydroquinone. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

Sources

Technical Support Center: 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Core Stability and Handling FAQs

This section addresses the fundamental properties of 1,4-Dibromo-2-(phenylmethoxy)-benzene that are critical for its successful application.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this molecule is governed by the interplay of its two primary functional groups: the aryl bromide and the benzyl ether.

  • Aryl Bromide Moieties: The two bromine atoms attached to the benzene ring are relatively stable but serve as highly reactive sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).[1][2] While stable under storage, they can react under specific catalytic conditions, which is often the intended purpose of the molecule.

  • Benzyl Ether Group: The phenylmethoxy group is a benzyl ether. Benzyl ethers are common protecting groups for phenols and are generally robust. However, they are susceptible to cleavage under specific conditions, which represents the most likely pathway for unintended degradation.[3][4] Key vulnerabilities include:

    • Hydrogenolysis: Cleavage by hydrogen gas in the presence of a palladium, platinum, or nickel catalyst.

    • Acidic Cleavage: Strong acids can facilitate the cleavage of the ether bond.

    • Oxidative Cleavage: The benzylic carbon (the -CH₂- group) can be susceptible to oxidation.[4]

Q2: What are the primary degradation pathways I should anticipate?

A2: Based on the molecule's structure, two primary degradation routes are of concern during storage and handling.

  • Benzyl Ether Cleavage: This is the most probable degradation pathway, leading to the formation of 2,5-dibromophenol and toluene or benzyl bromide as byproducts. This can be initiated by trace acidic impurities or exposure to catalytic metals.[5]

  • Oxidation: Over prolonged exposure to air (oxygen) and light, the benzylic position can oxidize. This is a slower process but can lead to the formation of benzaldehyde or benzoic acid derivatives and discoloration of the material.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To minimize degradation and ensure the integrity of the compound, we recommend adhering to the following storage protocol. These conditions are derived from best practices for handling sensitive aromatic compounds and ethers.[6][7][8][9]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the benzylic ether moiety.
Light Amber vial or store in the darkProtects against photodecomposition, a common issue for aromatic compounds.
Container Tightly sealed, clean glass vialPrevents contamination from moisture and air.[6][7][10]
Incompatibilities Strong oxidizing agents, strong acids, strong basesThese substances can actively promote the degradation of the compound.[7][11]

Section 2: Troubleshooting Experimental Issues

Unforeseen results can compromise timelines and resources. This section provides a logical framework for diagnosing and resolving common problems.

Issue 1: My reaction is yielding 2,5-dibromophenol as a significant byproduct.

  • Symptom: You observe a new spot on your TLC plate or an unexpected mass peak/NMR signal corresponding to 2,5-dibromophenol.

  • Probable Cause: You are experiencing cleavage of the benzyl ether protecting group.

  • Analysis & Solution:

    • Review Reaction Conditions: Are you using strongly acidic conditions (e.g., low pH, strong Lewis acids)? Benzyl ethers are known to be labile to acid.[4] Consider using milder conditions or an alternative synthetic route.

    • Check Catalyst Purity: If this is a multi-step synthesis, have you carried over any palladium catalyst from a previous hydrogenation step? Residual Pd/C is highly effective at cleaving benzyl ethers.[5] Ensure rigorous purification between steps.

    • Solvent Integrity: Ensure your solvents are free from acidic impurities. Use freshly distilled or anhydrous grade solvents.

Issue 2: The compound, which should be a white or off-white solid, has developed a yellow or brownish tint over time.

  • Symptom: Visual discoloration of the solid material.

  • Probable Cause: This typically indicates minor oxidative degradation.

  • Analysis & Solution:

    • Assess Purity: Before use, run a purity check using TLC or ¹H NMR (see Protocol 2). Minor discoloration may not significantly impact many reactions, but it's crucial to verify.

    • Review Storage Protocol: This is a clear sign that the compound has been exposed to air and/or light. Re-evaluate your storage setup. Ensure the container is sealed tightly and blanketed with an inert gas after each use. Store in a dark location, such as a sealed box within the refrigerator.

    • Purification: If purity is compromised, the compound can often be repurified by recrystallization or column chromatography.

Issue 3: I'm observing inconsistent yields or reaction rates.

  • Symptom: Difficulty reproducing results from a previously successful reaction.

  • Probable Cause: This can be due to partial degradation of the starting material or the introduction of inhibitors like water.

  • Analysis & Solution:

    • Confirm Starting Material Integrity: Use a fresh batch of the compound or re-analyze the purity of your current stock (Protocol 2). Do not assume that a compound stored for several months has the same purity as when it was new.

    • Ensure Anhydrous Conditions: Ethers can absorb moisture. Water can interfere with many organometallic reactions where this compound is likely used. Dry your solvents and glassware meticulously. Handle the compound in a glovebox or under a positive pressure of inert gas.

Section 3: Essential Quality Assurance Protocols

Trustworthiness in research begins with verifying the integrity of your reagents. These protocols provide a self-validating system for handling and using this compound.

Protocol 1: Recommended Procedure for Long-Term Storage

  • Obtain Material: Upon receipt, visually inspect the compound for any discoloration.

  • Select Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Aliquot if Necessary: If you will be using small amounts over time, aliquot the material into several smaller vials. This prevents repeated exposure of the entire batch to the atmosphere.

  • Inerting: Place the vial(s) in a desiccator or glovebox. Evacuate and backfill with dry argon or nitrogen three times.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial inside a labeled, opaque container or bag and store it in a refrigerator at 2-8°C.

Protocol 2: Step-by-Step Purity Assessment

  • Thin-Layer Chromatography (TLC):

    • Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Dissolve a tiny amount of your compound in a solvent like dichloromethane (DCM) or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate. The pure compound should appear as a single, well-defined spot. Streaking or the presence of a lower Rf spot at the baseline could indicate the presence of the more polar 2,5-dibromophenol. Visualize under UV light (254 nm).

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Expected Signals for this compound:

      • Aromatic protons on the dibrominated ring (2H).

      • Aromatic protons on the benzyl group phenyl ring (5H).

      • A singlet for the benzylic methylene protons (-O-CH₂-Ph) around 5.0-5.2 ppm.

    • Signal for 2,5-dibromophenol impurity: Look for a broad singlet corresponding to the phenolic -OH proton. The aromatic signals for this impurity will also be distinct from the parent compound.

Section 4: Visualized Pathways and Workflows

Diagram 1: Potential Degradation Pathways

cluster_main This compound cluster_degradation Degradation Products A C₇H₅Br₂OCH₂Ph B 2,5-Dibromophenol A->B  Acidic Conditions  H₂ / Pd Catalyst C Oxidized Byproducts (e.g., Benzaldehyde) A->C  Air (O₂) / Light  (Prolonged Exposure) start Unexpected Byproduct Observed in Reaction q1 Does analytical data (NMR, MS) suggest 2,5-dibromophenol? start->q1 a1_yes Probable Cause: Benzyl Ether Cleavage q1->a1_yes Yes q2 Is the starting material discolored? q1->q2 No check_acid Check for Acid: Review pH, reagents, and solvents. a1_yes->check_acid check_catalyst Check for Residual Catalyst: Ensure rigorous purification from previous steps (e.g., Pd/C). a1_yes->check_catalyst a2_yes Probable Cause: Oxidative Degradation q2->a2_yes Yes check_purity Verify purity of starting material (TLC, NMR). a2_yes->check_purity review_storage Review storage protocol: Ensure inert atmosphere and protection from light. a2_yes->review_storage

Caption: Decision tree for troubleshooting common experimental issues.

References

  • Dakota Chemicals. (2025). The Chemical Reactivity of 1,4-Dibromo-2,5-dimethoxybenzene: A Supplier's Perspective. Retrieved from [Link]

  • Cao, S., Pei, Z., Xu, Y., Zhang, R., & Pei, Y. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag+. The Royal Society of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Pd-catalysed decarboxylative bromination of (hetero)aromatic carboxylic acids. Retrieved from [Link]

  • Coleman, R. S., & Shah, J. A. (1999). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Synthesis, 1999(SI), 1399–1400.
  • Organic Syntheses. (n.d.). Procedure for the Preparation of 1-Phenylcyclopentane-1-carbonitrile and Cyclopentylbenzene. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Benzyl bromide (C₆H₅CH₂Br) reacts rapidly with CH₃OH to afford benzyl methyl ether.... Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. Retrieved from [Link]

  • Hunter, C. A., et al. (2018). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Molecules, 23(11), 2947. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. Retrieved from [Link]

Sources

Troubleshooting guide for Suzuki coupling with 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for troubleshooting the Suzuki-Miyaura cross-coupling reaction with 1,4-Dibromo-2-(phenylmethoxy)-benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The inherent structural features of this substrate—namely its dibrominated nature and the presence of an electron-donating benzyloxy group—present unique challenges related to reactivity and selectivity. This guide provides in-depth, cause-and-effect explanations and actionable protocols to help you achieve your desired synthetic outcomes.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The palladium-catalyzed Suzuki-Miyaura coupling generally proceeds through a three-step catalytic cycle.[1] Each step presents potential failure points that can be addressed by modifying reaction parameters.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-limiting step and can be particularly challenging for electron-rich substrates like the one , as the electron-donating benzyloxy group makes the C-Br bond stronger and less susceptible to cleavage.[2]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[1]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-Br) ArR Coupled Product trans_complex Ar-Pd(II)L₂(R) (Transmetalation Complex) oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (Ar-R) ArBr 1,4-Dibromo-2- (phenylmethoxy)-benzene ArBr->oa_complex Boronic R-B(OR)₂ Boronic->trans_complex Base Base (e.g., K₂CO₃) Base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound in Suzuki couplings.

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

Low conversion is typically linked to a sluggish oxidative addition step, catalyst deactivation, or improper reagent activation.

  • Catalyst System: The electron-donating benzyloxy group deactivates the aryl bromide towards oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You should employ a more robust catalyst system known to facilitate coupling with electron-rich halides.

    • Recommendation: Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos or XPhos are excellent choices as they are known to accelerate both oxidative addition and reductive elimination.[4][5]

  • Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[3] If the base is too weak or poorly soluble, the reaction will stall.

    • Recommendation: Use a moderately strong inorganic base. Potassium carbonate (K₂CO₃) is a good starting point, but if issues persist, switching to a stronger or more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve yields.[6]

  • Solvent System: The solvent must solubilize the organic substrate, the catalyst, and, to some extent, the activated boronate species. A biphasic system is often optimal.

    • Recommendation: A mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O or THF/H₂O in ratios from 3:1 to 5:1) is standard.[6][7] The water is essential for dissolving the inorganic base.

  • Oxygen Exclusion: Palladium(0) catalysts are highly sensitive to oxidation, which leads to the formation of inactive palladium black.[6]

    • Recommendation: Ensure all solvents are rigorously degassed before use by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes. The reaction vessel should be thoroughly purged with an inert gas via several vacuum/backfill cycles.

Q2: I'm getting a mixture of mono- and di-arylated products. How can I control the selectivity?

Controlling selectivity is a primary challenge with dibrominated substrates. The two bromine atoms on your substrate are electronically and sterically distinct, which can be exploited. The C4-Br is para to the benzyloxy group and less sterically hindered, making it generally more reactive than the C1-Br, which is ortho to the bulky group.

  • To Favor Mono-arylation:

    • Stoichiometry: This is the most critical factor. Use a slight deficiency or stoichiometric amount of the boronic acid (0.9 to 1.1 equivalents).

    • Temperature & Time: Run the reaction at a lower temperature (e.g., 60-80 °C) and monitor carefully by TLC or LC-MS to stop the reaction once the starting material is consumed, preventing the second coupling.

  • To Favor Di-arylation:

    • Stoichiometry: Use a significant excess of the boronic acid (2.5 to 3.0 equivalents) and potentially the base.

    • Temperature & Time: Higher temperatures (e.g., 100 °C or reflux) and longer reaction times are necessary to drive the reaction to completion and overcome the lower reactivity of the second bromine atom.

Q3: I'm observing significant side products, such as debromination or boronic acid homocoupling. What is the cause?

Side reactions deplete your starting materials and complicate purification.

  • Debromination (Hydrodehalogenation): This occurs when the aryl halide is reduced to an arene. It can be catalyzed by the palladium complex, especially in the presence of trace water or protic solvents.[8]

    • Solution: Ensure your organic solvents are anhydrous if running a water-free protocol. If using an aqueous system, avoid overly harsh bases or prolonged heating. Sometimes, a change in ligand can suppress this pathway.

  • Boronic Acid Homocoupling (Glaser Coupling): This side reaction forms a biaryl from two molecules of your boronic acid and is often promoted by the presence of oxygen.[9]

    • Solution: As mentioned in Q1, rigorous degassing of the reaction mixture is paramount. Using a high-purity Pd(0) source can also mitigate this issue. If the problem persists, consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester, which is less prone to homocoupling and protodeboronation.[10]

Troubleshooting Workflow

If you are facing persistent issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Problem: Low Yield / No Reaction check_catalyst Check Catalyst System Is it suitable for electron-rich Ar-Br? e.g., Pd(OAc)₂ + SPhos start->check_catalyst check_conditions Check Reaction Conditions Are solvents properly degassed? Is the base strong/soluble enough? start->check_conditions check_reagents Check Reagent Quality Is the boronic acid degrading? Are starting materials pure? start->check_reagents solution_catalyst {Solution: Switch to a modern catalyst | Use Pd₂(dba)₃ with a Buchwald ligand (XPhos, SPhos) or an NHC ligand.} check_catalyst->solution_catalyst If No solution_conditions {Solution: Optimize Conditions | Re-degas solvents via sparging. | Switch to K₃PO₄ or Cs₂CO₃. Increase temperature.} check_conditions->solution_conditions If No solution_reagents {Solution: Use High-Purity Reagents | Use a boronate ester (e.g., pinacol) for stability. | Re-purify starting materials.} check_reagents->solution_reagents If Yes

Caption: A logical workflow for troubleshooting common Suzuki coupling failures.

Recommended Starting Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood.

Protocol 1: Optimized for Selective Mono-Arylation

This protocol aims to selectively couple at the more reactive C4-Br position.

  • Reagent Preparation:

    • To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq).

    • Add the desired arylboronic acid (1.05 mmol, 1.05 eq).

    • Add Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

    • Add the palladium precursor [e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%] and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Execution:

    • Place the flask in a preheated oil bath at 80 °C.

    • Stir vigorously and monitor the reaction progress by TLC or LC-MS every hour.

    • Once the starting material is consumed (typically 2-6 hours), remove the flask from the heat and allow it to cool to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized for Di-Arylation

This protocol is designed to achieve coupling at both bromine positions.

  • Reagent Preparation:

    • Follow the setup in Protocol 1, but with the following stoichiometry:

      • Arylboronic acid (2.5 mmol, 2.5 eq).

      • Potassium Phosphate (K₃PO₄, 4.0 mmol, 4.0 eq).

      • Pd(OAc)₂ (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).

  • Reaction Setup:

    • Same as Protocol 1.

  • Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir vigorously for 12-24 hours, monitoring for the disappearance of the mono-coupled intermediate.

  • Workup and Purification:

    • Follow the same procedure as described in Protocol 1.

Summary of Recommended Conditions

ObjectiveBoronic Acid (eq.)Recommended Catalyst System (mol%)Recommended Base (eq.)Solvent System (v/v)Temperature (°C)
Mono-Arylation 1.05Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)80
Di-Arylation 2.5Pd(OAc)₂ (3%) / SPhos (6%)K₃PO₄ (4.0)Dioxane/H₂O (4:1)100

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Retrieved from [Link]

  • Barday, M., et al. (2014). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Retrieved from [Link]

  • Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Removal in 1,4-Dibromo-2-(phenylmethoxy)-benzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists engaged in synthetic routes involving 1,4-Dibromo-2-(phenylmethoxy)-benzene. This molecule is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to construct complex molecular architectures.[1][2] A critical, yet often challenging, step in these processes is the complete removal of the palladium catalyst from the final product.

Residual palladium is not only a potential toxin but can also interfere with downstream synthetic transformations and is strictly regulated in active pharmaceutical ingredients (APIs) by bodies like the International Council for Harmonisation (ICH).[3][4] This guide provides practical, field-tested solutions to common challenges encountered during palladium removal, structured to help you diagnose issues and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my reaction mixture?

A1: The most common strategies can be broadly categorized as follows:

  • Adsorption: Using solid-supported materials that bind palladium. This includes specialized metal scavengers (e.g., silica or polymer-based materials functionalized with thiol, amine, or trimercaptotriazine (TMT) groups) and activated carbon.[5][6][7][8]

  • Filtration: A straightforward method to remove heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated out of solution as Pd(0) metal. This is often done by passing the reaction mixture through a pad of a filter aid like Celite®.[9][10]

  • Crystallization: Purifying the desired compound through recrystallization can leave palladium impurities behind in the mother liquor.[7][11]

  • Chromatography: Standard column chromatography can separate the product from the catalyst, although its effectiveness can vary.[9][12]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium species into a separate phase from the product.[9]

Q2: I filtered my reaction mixture through Celite®, but ICP-MS analysis still shows high levels of palladium. What went wrong?

A2: This is a very common issue. Celite filtration is effective primarily for removing insoluble, heterogeneous palladium, such as palladium black (Pd(0)) that has precipitated or a solid-supported catalyst like Pd/C.[9][13] Homogeneous palladium catalysts, which are dissolved in the reaction mixture (often as Pd(0) or Pd(II) complexes with phosphine ligands), will pass through the Celite pad with the filtrate.[9][13] Therefore, Celite filtration is a good first step for removing precipitated metal but must be followed by a method that targets soluble palladium species.[3]

Q3: Is activated carbon a reliable and cost-effective option for palladium removal?

A3: Activated carbon is an inexpensive and widely used adsorbent that can effectively remove various forms of palladium.[6][14] However, its primary drawback is a lack of selectivity.[7] Activated carbon can adsorb the desired organic product from the solution, sometimes leading to significant yield loss.[7] Its effectiveness can also be lower than that of specialized, functionalized metal scavengers.[15] It is often best used when product loss is not a major concern or after optimization to minimize this issue.

Q4: How do I select the most appropriate palladium scavenger for my specific reaction?

A4: The choice of scavenger is critical and depends heavily on the nature of the residual palladium. The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) is a key factor.[13]

  • Thiol-based scavengers (e.g., SH-silica) are often highly effective for scavenging Pd(II) species.[13][16]

  • Scavengers with functional groups like trimercaptotriazine (TMT) are known to be powerful and broad-spectrum, capable of binding multiple palladium species.[8]

  • The reaction solvent and the structure of your final product can also influence scavenger performance.[11][17]

It is often best practice to screen a small panel of scavengers with different functional groups to identify the most efficient one for your specific system.[13]

Troubleshooting Guide: Common Catalyst Removal Issues

This section addresses specific problems you may encounter during the purification of products from this compound reactions.

Problem 1: Inefficient Palladium Removal Using a Metal Scavenger

You have treated your crude product with a metal scavenger, but the palladium levels remain above the acceptable limit.

  • Potential Cause A: Incorrect Scavenger Selection. The scavenger you've chosen may not have a high affinity for the specific palladium species present in your mixture. For instance, the catalytic cycle of a Suzuki or Buchwald-Hartwig reaction involves both Pd(0) and Pd(II) intermediates, and various ligand-bound complexes may persist.[1][18]

    • Solution: Screen a variety of scavengers with different functionalities (e.g., thiol, amine, thiourea). Consider a pre-treatment step, such as gentle oxidation or reduction, to convert the palladium into a single, more easily removed species before adding the scavenger.[7]

  • Potential Cause B: Suboptimal Scavenging Conditions. The efficiency of scavenging is dependent on time, temperature, and the amount of scavenger used.[13]

    • Solution: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst (a common starting point is 5 equivalents).[13] Increase the scavenging time (from a few hours to overnight) and/or gently heat the mixture (e.g., to 40-60 °C), as this can improve kinetics.[7][13]

Problem 2: Significant Loss of Product Yield During Purification

After your chosen purification method, the palladium is gone, but so is a substantial amount of your valuable product.

  • Potential Cause A: Product Adsorption on Activated Carbon. As discussed in the FAQ, activated carbon is non-selective and can bind your product.[7]

    • Solution: Reduce the amount of activated carbon used and increase the treatment time. Alternatively, switch to a more selective, functionalized silica or polymer scavenger, which is designed to bind metals with minimal interaction with the organic product.[15][19]

  • Potential Cause B: Product Co-elution or Degradation on Silica Gel. During column chromatography, the palladium complex may have a polarity similar to your product, leading to co-elution.[12] Additionally, some products may be unstable on silica gel.

    • Solution: Use a metal scavenger to perform a bulk palladium removal step before loading the material onto the column. This reduces the amount of palladium that the chromatography needs to separate. If co-elution persists, consider using a different stationary phase (e.g., alumina) or a different solvent system.

Problem 3: Palladium Removal is Inconsistent Between Batches

A purification protocol that worked for one batch fails to adequately remove palladium on a subsequent run of the same reaction.

  • Potential Cause: Variation in Palladium Speciation. Minor variations in reaction conditions (e.g., reaction time, temperature, purity of reagents) can alter the final state and composition of the palladium catalyst in the crude mixture. This variability can affect the efficiency of a highly specific removal method.[3]

    • Solution: Implement a multi-step purification approach for greater robustness. A combination of methods, such as a preliminary filtration through Celite® followed by treatment with a broad-spectrum scavenger, can provide more consistent results.[3] This creates a self-validating system where one method can compensate for the shortcomings of the other.

Data & Protocols

Comparative Overview of Common Palladium Removal Methods
Method/AdsorbentTarget Palladium SpeciesAdvantagesDisadvantages & Considerations
Filtration (Celite®) Heterogeneous/Precipitated Pd(0)Simple, fast, and inexpensive first-pass method.[9][20]Ineffective against soluble, homogeneous palladium complexes.[9][13]
Activated Carbon Broad Spectrum (Pd(0), Pd(II))Low cost, readily available, effective for many species.[6][14]Non-selective, often causes significant product yield loss.[7]
Thiol-Functionalized Silica Primarily Pd(II)High selectivity, low product loss, good for specific species.[13][16]May be less effective for Pd(0); higher cost than carbon.[16][17]
TMT-Functionalized Resin Broad Spectrum (Pd(0), Pd(II))Very high affinity for palladium, highly effective at achieving low ppm levels.[8]Higher cost, may require longer treatment times.
Crystallization VariesCan be highly effective and scalable if conditions are right.[11]Palladium can sometimes co-crystallize or get trapped in the crystal lattice.[4]
Experimental Protocols

Protocol 1: General Procedure for Palladium Removal with a Metal Scavenger

  • Dissolution: Dissolve the crude product from your reaction in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate) to create a solution of manageable viscosity.[7]

  • Scavenger Addition: Add the selected metal scavenger (typically 5-10 equivalents by weight or functional group loading relative to the initial mass of palladium catalyst).[13]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 24 hours and should be determined experimentally by monitoring palladium levels.[7][13]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[7]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[13]

  • Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the purified product. Analyze the palladium content using a sensitive technique like ICP-MS to confirm removal to the desired level.[7]

Protocol 2: Filtration through a Celite®/Silica Gel Plug

This protocol is useful as a first-pass clean-up or when the palladium has visibly precipitated.

  • Prepare the Plug: Place a small cotton plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (approx. 1 cm), followed by a layer of Celite® or silica gel (approx. 5-10 cm). Top with another thin layer of sand.[12]

  • Equilibrate: Pass the chosen elution solvent through the plug to equilibrate it.

  • Load: Dissolve the crude reaction mixture in a minimal amount of the elution solvent and carefully load it onto the top of the plug.

  • Elute: Elute the product through the plug using the solvent, collecting the filtrate. The insoluble palladium should remain trapped at the top of the plug.[9][10]

  • Concentrate: Remove the solvent from the filtrate under reduced pressure. Note that this method is unlikely to remove all soluble palladium.[12]

Visualized Workflows

Below are diagrams illustrating the decision-making process and a standard experimental workflow for catalyst removal.

G start Crude Reaction Mixture check_pd_state Is Pd species insoluble/precipitated? start->check_pd_state celite_filtration Filtration through Celite® check_pd_state->celite_filtration  Yes scavenger_step Treat with Metal Scavenger or Activated Carbon check_pd_state->scavenger_step No / Soluble Pd still present   analyze1 Is Pd level acceptable? celite_filtration->analyze1 analyze1->scavenger_step No   final_product Purified Product analyze1->final_product  Yes chromatography Column Chromatography scavenger_step->chromatography If further purification is needed scavenger_step->final_product If purity is sufficient chromatography->final_product end END final_product->end

Caption: Decision workflow for selecting a palladium removal strategy.

G cluster_main Metal Scavenger Protocol A 1. Dissolve Crude Product in Solvent B 2. Add Solid-Supported Metal Scavenger A->B C 3. Stir Mixture (Time & Temperature) B->C D 4. Filter to Remove Scavenger C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine Filtrate & Concentrate E->F G 7. Analyze Pd Content (e.g., ICP-MS) F->G

Caption: Step-by-step workflow for palladium removal using a metal scavenger.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Google Patents. US20050256327A1 - Method of removing palladium.
  • Chen, Y., et al. (2024). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, RSC Publishing. [Link]

  • Princeton Powder. Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. [Link]

  • Fuji Silysia Chemical. Silica Gels for Metal Scavengers. [Link]

  • Fuji Silysia Chemical. CHROMATOREX Silica Gel for Metal Scavenger. [Link]

  • Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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Technical Support Center: Strategies for Preventing Debenzylation of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for chemists, researchers, and drug development professionals working with 1,4-Dibromo-2-(phenylmethoxy)-benzene. This document serves as a specialized resource for troubleshooting and preventing the undesired cleavage of the benzyl ether protecting group, a common challenge that can impact reaction yield and purity.

This guide is structured in a practical question-and-answer format, addressing specific issues encountered during experimentation. Our goal is to provide not just procedural steps, but also the fundamental chemical principles behind them, ensuring a deeper understanding and more effective problem-solving in your work.

Table of Contents

  • Core Concepts: Understanding Benzyl Ether Lability

    • Q1: What is debenzylation and why is it a critical issue with this compound?

    • Q2: Under what conditions is the benzyl ether group typically cleaved?

  • Troubleshooting Common Synthetic Transformations

    • Scenario 1: Preventing Debenzylation During Metal-Halogen Exchange Reactions.

    • Scenario 2: Maintaining Benzyl Ether Integrity in Palladium-Catalyzed Cross-Coupling Reactions.

    • Scenario 3: Avoiding Debenzylation During Reaction Work-up and Chromatographic Purification.

  • Validated Experimental Protocols

    • Protocol 1: Best Practices for an Inert Reaction Atmosphere.

    • Protocol 2: Optimized Conditions for Lithiation and Electrophilic Quench.

  • References

Core Concepts: Understanding Benzyl Ether Lability

Q1: What is debenzylation and why is it a critical issue with this compound?

Answer:

Debenzylation is the removal of a benzyl group (C₆H₅CH₂–) from an oxygen atom. In the case of this compound, this involves the cleavage of the ether bond, resulting in the formation of 2,5-dibromophenol. The benzyl group in this molecule serves as a protecting group for the phenol's hydroxyl functionality.[1][2] This protection is essential because the acidic proton of an unprotected phenol would interfere with many common organic reactions, particularly those involving organometallic reagents.

Unintended debenzylation is a significant problem as it leads to the formation of a reactive phenol, which can quench reagents, lead to undesired side products, and ultimately lower the yield of the desired product or cause the reaction to fail entirely. The benzyl ether is generally stable under many conditions but can be cleaved under specific reductive, acidic, or oxidative environments.[1][3][4]

Q2: Under what conditions is the benzyl ether group typically cleaved?

Answer:

The benzyl ether is a robust protecting group, but it is susceptible to cleavage under several conditions that researchers should be aware of to avoid accidental deprotection.

Condition/Reagent Type Specific Examples Mechanism of Action
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiThis is a standard and highly efficient method for intentional debenzylation, proceeding via hydrogenolysis of the C-O bond.[1][3][5]
Strong Acids HBr, BBr₃, BCl₃Strong Brønsted or Lewis acids can coordinate to the ether oxygen, activating the benzylic C-O bond for cleavage.[3][4][6]
Oxidative Cleavage DDQ, Ozone, CrO₃Certain oxidizing agents can remove benzyl groups, sometimes with selectivity over other functional groups.[2][3][7][8]
Reductive Conditions Na/NH₃ (Birch reduction)Dissolving metal reductions are harsh enough to cleave the benzyl ether.[9]
Palladium Catalysis with Hydride Sources Pd catalysts with formates, silanesIn some cross-coupling contexts, hydride transfer can lead to reductive cleavage.[10]

A thorough review of all reagents and reaction conditions is crucial to prevent unintentional debenzylation.

Troubleshooting Common Synthetic Transformations

This section provides practical solutions to specific experimental challenges involving the debenzylation of this compound.

Scenario 1: Preventing Debenzylation During Metal-Halogen Exchange Reactions

Problem: "I am attempting a lithium-halogen exchange on this compound with n-butyllithium (n-BuLi) to form an aryllithium species. However, upon quenching the reaction, my primary product is 2,5-dibromophenol."

Analysis:

This outcome indicates that the n-BuLi is acting as a nucleophile and attacking the benzyl group, leading to debenzylation, in addition to its intended role in the metal-halogen exchange. This side reaction is often exacerbated by elevated temperatures.

Troubleshooting Workflow:

A Issue: Debenzylation during Lithiation B Root Cause: Attack of n-BuLi on Benzyl Ether A->B is caused by C Solution 1: Strict Temperature Control B->C can be prevented by D Solution 2: Alternative Reagent Selection B->D can be prevented by E Action for C: Execute reaction at -78 °C (Dry Ice/Acetone Bath) C->E Implement via F Action for D: Consider t-BuLi or Grignard Formation (i-PrMgCl) D->F Implement via G Desired Outcome: Selective Metal-Halogen Exchange E->G F->G

Caption: A workflow for troubleshooting debenzylation during metal-halogen exchange.

Corrective Actions:

  • Maintain Low Temperatures: The rate of debenzylation is highly dependent on temperature. It is crucial to perform the lithium-halogen exchange at -78 °C (a dry ice/acetone bath). The n-BuLi should be added dropwise to the cooled solution to prevent localized warming.[11]

  • Explore Alternative Reagents:

    • tert-Butyllithium (t-BuLi): Due to its steric bulk, t-BuLi can be less nucleophilic towards the benzyl ether while remaining highly reactive in the lithium-halogen exchange.[12][13] It should also be used at -78 °C.

    • Grignard Reagents: The formation of a Grignard reagent using magnesium (e.g., i-PrMgCl) is a milder alternative that is less likely to cause debenzylation.[14]

  • Minimize Reaction Time: Do not allow the generated aryllithium to stir for extended periods before adding the electrophile. Proceed with the next step as soon as the metal-halogen exchange is complete.

Scenario 2: Maintaining Benzyl Ether Integrity in Palladium-Catalyzed Cross-Coupling Reactions

Problem: "During a Suzuki cross-coupling reaction with my this compound, I am observing the formation of the debenzylated coupled product."

Analysis:

While palladium-catalyzed cross-coupling reactions are generally compatible with benzyl ethers, debenzylation can occur depending on the specific catalyst, ligands, base, and solvent used.[15][16][17] Some palladium complexes can facilitate reductive cleavage, particularly in the presence of a hydride source.

Troubleshooting Workflow:

A Issue: Debenzylation in Cross-Coupling B Potential Causes: Catalyst, Base, Solvent A->B is caused by C Solution 1: Optimize Catalyst and Ligand B->C can be addressed by D Solution 2: Use a Milder Base B->D can be addressed by E Action for C: Screen catalysts like Pd(dppf)Cl₂ C->E Implement via F Action for D: Use K₃PO₄ or Cs₂CO₃ D->F Implement via G Desired Outcome: Clean Coupling with Benzyl Ether Intact E->G F->G

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1,4-Dibromo-2-(phenylmethoxy)-benzene: A Deep Dive into ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel compounds like 1,4-Dibromo-2-(phenylmethoxy)-benzene, a versatile building block in organic synthesis, a multi-faceted analytical approach is paramount. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, contextualized by a comparison with other key spectroscopic techniques. Our focus is not merely on the data but on the strategic interpretation and the causal logic behind the observed phenomena, reflecting a field-proven approach to structural elucidation.

Part 1: The Cornerstone of Structural Analysis – ¹H NMR Spectroscopy

¹H NMR spectroscopy stands as the preeminent tool for elucidating the structure of organic molecules in solution.[1][2] Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing crucial information about connectivity and stereochemistry. The spectrum is defined by three key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm), which indicates the electronic environment of a proton. Electronegative atoms or groups deshield a proton, shifting its signal downfield (to a higher δ value).[3]

  • Integration: The area under a signal, which is proportional to the number of protons generating that signal.[3]

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet), which reveals the number of non-equivalent protons on adjacent atoms.[4]

Experimental Protocol: A Self-Validating System for ¹H NMR Sample Preparation

The quality of an NMR spectrum is directly contingent on the meticulous preparation of the sample. The following protocol is designed to ensure high-resolution data by minimizing common sources of error like poor field homogeneity and interfering signals.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of solid this compound into a clean, dry vial.

    • Causality: This concentration range is optimal for obtaining a high signal-to-noise ratio in a reasonable timeframe without causing issues with sample solubility or spectral line broadening.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.

    • Causality: Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from overwhelming the analyte signals.[5] The deuterium signal is also used by the spectrometer for field-frequency locking, which stabilizes the magnetic field.

  • Dissolution & Filtration: Ensure the sample is fully dissolved, using gentle vortexing if necessary. To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.

    • Causality: Suspended solid particles severely disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks. Filtration is a critical step for acquiring sharp spectral lines.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) if not already present in the solvent.

    • Causality: TMS provides a sharp, inert reference signal at 0.00 ppm, allowing for the accurate calibration of the chemical shift axis.[3]

  • Final Check: Ensure the sample height in the tube is appropriate for the spectrometer's probe (typically around 4-5 cm) and cap the tube securely.

Workflow for NMR Analysis

The logical flow from sample preparation to final structural confirmation is a systematic process designed to build a comprehensive and validated dataset.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Solid dissolve Dissolve in ~0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Magnetic Field filter->shim acquire Acquire Spectrum (e.g., 400 MHz) shim->acquire process Fourier Transform & Phase Correction acquire->process analyze Analyze Shift, Integration, & Coupling process->analyze assign Assign Signals to Protons analyze->assign conclusion Structure Confirmation assign->conclusion

Caption: Workflow from sample preparation to structural confirmation.

Part 2: In-Depth Spectral Interpretation of this compound

The structure of this compound presents several distinct proton environments, each providing a unique signature in the ¹H NMR spectrum.

Chemical structure of this compound with protons labeled

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Signal LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment Rationale
Ha 1Hd~7.45Jab ≈ 8.8 HzThis proton is ortho to a bromine atom and para to the electron-donating benzyloxy group, resulting in a downfield shift. It is split only by its ortho neighbor, Hb.
Hb 1Hdd~7.10Jab ≈ 8.8 Hz, Jbc ≈ 2.5 HzThis proton is ortho to one bromine and meta to another, and meta to the benzyloxy group. It experiences both a large ortho coupling to Ha and a smaller meta coupling to Hc.
Hc 1Hd~6.90Jbc ≈ 2.5 HzLocated ortho to the strongly electron-donating benzyloxy group, this proton is the most shielded (upfield) of the aromatic protons. It shows only a small meta coupling to Hb.
Hd 2Hs~5.15N/AThese benzylic protons are adjacent to an oxygen atom and a phenyl ring, causing a significant downfield shift. With no adjacent protons, the signal is a singlet.
He 5Hm~7.30 - 7.42N/AThe five protons of the unsubstituted phenyl ring of the benzyl group are electronically similar and often appear as a complex, overlapping multiplet in this region.

Note: These are predicted values based on established substituent effects on aromatic systems. Actual experimental values may vary slightly.[6]

Part 3: A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides the skeletal map, a combination of techniques is required for an irrefutable structural proof. Each method offers a unique and complementary piece of the puzzle.

Comparative Table of Spectroscopic Data:

TechniqueInformation Provided for this compoundStrengths & Limitations
¹H NMR - Confirms 5 distinct proton environments. - Integration (1:1:1:2:5) matches the proton count. - Splitting patterns reveal the ortho and meta relationships of protons on the dibrominated ring.Strength: Unmatched for determining proton connectivity and stereochemistry.[7] Limitation: Does not directly observe the carbon backbone or quaternary carbons.
¹³C NMR - Shows the number of unique carbon atoms. - Distinguishes between protonated and quaternary carbons. - Characteristic shifts for C-Br (~110-120 ppm), C-O (~150-155 ppm), and aromatic C-H carbons (~115-130 ppm).[8]Strength: Directly probes the carbon framework of the molecule.[2] Limitation: Much lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
FT-IR - Confirms the presence of key functional groups. - Strong C-O-C ether stretch (~1250 cm⁻¹). - Aromatic C-H stretches (>3000 cm⁻¹). - C=C aromatic ring stretches (~1450-1600 cm⁻¹). - C-Br stretch in the fingerprint region (<600 cm⁻¹).Strength: Fast, simple technique for functional group identification.[9] Limitation: Provides no information on the overall connectivity or arrangement of atoms.
Mass Spec. - Determines the molecular weight. - Shows a characteristic isotopic pattern for two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio), confirming the presence and number of Br atoms.[10][11][12] - Fragmentation pattern can reveal structural components (e.g., loss of a benzyl group, m/z 91).Strength: Highly sensitive; provides exact molecular formula (with high resolution MS) and confirms halogen presence.[13] Limitation: Isomers often cannot be distinguished; provides limited connectivity information.
Synergistic Power of Analysis

The true power of modern analytical chemistry lies in the synergy of these techniques. The ¹H NMR spectrum proposes a detailed proton framework. Mass spectrometry validates the molecular formula and confirms the presence of two bromine atoms through its unique isotopic signature.[12] FT-IR quickly verifies the existence of the critical ether functional group. Finally, ¹³C NMR confirms the carbon skeleton upon which the protons reside. Together, they form a self-validating system that leaves no ambiguity in the final structural assignment.

Conclusion

The ¹H NMR analysis of this compound, when interpreted with an understanding of fundamental principles, provides a remarkably detailed picture of its molecular architecture. The distinct chemical shifts and coupling patterns of the aromatic and benzylic protons allow for a confident assignment of the structure. However, for complete and rigorous characterization as demanded in professional drug development and research, this data must be corroborated with complementary techniques like Mass Spectrometry, FT-IR, and ¹³C NMR. This integrated analytical approach ensures the highest level of scientific integrity and provides an authoritative foundation for any subsequent research.

References

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  • ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Available at: [Link]

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  • ResearchGate. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

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A Comparative Guide to the ¹³C NMR Spectrum of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of 1,4-Dibromo-2-(phenylmethoxy)-benzene , a compound of interest in synthetic chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a comparative approach, leveraging spectral data from structurally analogous compounds and predictive methodologies to forecast its ¹³C NMR characteristics. This approach not only provides a robust theoretical framework for spectral interpretation but also highlights the power of comparative analysis in modern spectroscopy.

The Structural Landscape: Substituent Effects on Aromatic Chemical Shifts

The chemical shift of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In substituted benzene rings, electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) induce characteristic shifts in the positions of the carbon signals. In our target molecule, this compound, we have two bromine atoms, which are moderately deactivating and ortho, para-directing, and a benzyloxy group, which is activating and ortho, para-directing. The interplay of these substituents will govern the final appearance of the aromatic region of the ¹³C NMR spectrum.

To dissect these influences, we will compare the expected spectrum of our target with the experimental spectra of three key structural analogs:

  • 1,4-Dibromobenzene: Provides a baseline for a benzene ring substituted with two bromine atoms in a para arrangement.

  • 2-Bromoanisole: Offers insight into the effect of adjacent bromine and methoxy groups on the aromatic carbon chemical shifts. The methoxy group serves as a close electronic model for the oxygen of the benzyloxy group.

  • Benzyl methyl ether: Allows for the assignment of the carbons in the benzyloxy substituent, specifically the benzylic methylene (-CH₂-) and the attached phenyl ring.

Predicted and Comparative ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound alongside the experimental data for our selected comparative compounds. The predicted values for the target molecule were generated using established NMR prediction algorithms.[1][2]

Compound C1 (δ, ppm) C2 (δ, ppm) C3 (δ, ppm) C4 (δ, ppm) C5 (δ, ppm) C6 (δ, ppm) Benzylic CH₂ (δ, ppm) Benzyl Ph (δ, ppm) Solvent
This compound (Predicted) ~118~152~119~124~134~116~71~127-136CDCl₃
1,4-Dibromobenzene [3][4]123.5132.8132.8123.5132.8132.8--CDCl₃
2-Bromoanisole [5][6]111.8155.9112.1121.8128.5133.4--CDCl₃
Benzyl methyl ether [7][8]------72.1127.6, 127.8, 128.4, 138.2CDCl₃
Analysis and Interpretation

Aromatic Region of this compound:

  • C1 & C4 (Brominated Carbons): In 1,4-dibromobenzene, the carbons directly attached to bromine (C1 and C4) appear at approximately 123.5 ppm. In our target molecule, the C1 and C4 carbons are predicted to be shielded relative to this, with C1 appearing around 118 ppm and C4 around 124 ppm. This is due to the strong electron-donating effect of the adjacent benzyloxy group at the C2 position.

  • C2 (Oxygen-bearing Carbon): The carbon directly attached to the oxygen of the benzyloxy group (C2) is expected to be the most downfield of the aromatic signals, predicted around 152 ppm. This is consistent with the significant deshielding effect of the electronegative oxygen atom, as seen in 2-bromoanisole where the methoxy-bearing carbon appears at 155.9 ppm.[5][6]

  • C3, C5, and C6 (Aromatic CH): The remaining aromatic carbons are predicted to appear between 116 and 134 ppm. The specific assignments are influenced by the combined electronic effects of the three substituents. The expected complexity in this region underscores the importance of 2D NMR techniques like HSQC and HMBC for definitive assignments.

Benzyloxy Group:

  • Benzylic Methylene (-CH₂-): The benzylic carbon is predicted to have a chemical shift of approximately 71 ppm. This is in close agreement with the experimental value of 72.1 ppm for the benzylic carbon in benzyl methyl ether.[7][8]

  • Benzyl Phenyl Group: The carbons of the phenyl ring of the benzyloxy group are expected to appear in the typical aromatic region of ~127-136 ppm, similar to those in benzyl methyl ether.[7][8]

Visualizing the Structural Relationships

The following diagram illustrates the structure of this compound and the numbering scheme used for the predicted ¹³C NMR assignments.

Caption: Structure of this compound.

Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire an experimental spectrum of this compound, the following protocol is recommended for a standard 400 MHz NMR spectrometer.[9]

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which can be used as a secondary reference.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if desired.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or solvent signal.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm to ensure all carbon signals are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is needed.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by setting the CDCl₃ peak to 77.16 ppm or the TMS peak to 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the comparative analysis of the ¹³C NMR spectrum of this compound.

spectral_analysis_workflow Target This compound Prediction Predict ¹³C Spectrum Target->Prediction Analysis Comparative Analysis Prediction->Analysis Analog1 1,4-Dibromobenzene Data Analog1->Analysis Analog2 2-Bromoanisole Data Analog2->Analysis Analog3 Benzyl methyl ether Data Analog3->Analysis Assignment Peak Assignment & Interpretation Analysis->Assignment

Caption: Workflow for ¹³C NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By leveraging experimental data from structurally related compounds, we can confidently predict the chemical shifts and understand the electronic effects at play within the molecule. This comparative approach is a powerful tool in the arsenal of any researcher, scientist, or drug development professional, enabling informed structural elucidation even in the absence of direct experimental data. The provided experimental protocol offers a robust starting point for the acquisition of a high-quality spectrum, which would ultimately serve to validate and refine the predictions made herein.

References

  • PubChem. Benzyl methyl ether. [Link]

  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 43605-43609.
  • Supporting Information for a publication.
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A Comparative Guide to the Mass Spectrometry of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of synthetic intermediates are paramount. 1,4-Dibromo-2-(phenylmethoxy)-benzene serves as a key building block in various synthetic pathways, and its unambiguous identification is critical for ensuring the integrity of subsequent reaction steps. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of this compound, grounded in established principles and supported by predictive data. We will explore the expected fragmentation behavior under Electron Ionization (EI), compare this with alternative analytical methodologies, and provide robust experimental protocols to guide your laboratory work.

Introduction: The Analytical Challenge

This compound is a halogenated aromatic ether. Its structure, featuring a dibrominated benzene ring linked to a benzyl group via an ether oxygen, presents a unique set of characteristics that dictate the optimal analytical approach. The presence of two bromine atoms provides a highly characteristic isotopic signature, while the benzyl ether linkage offers a predictable site for fragmentation in mass spectrometry.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and frequently employed technique for the analysis of such semi-volatile organic compounds.[1] This guide will focus primarily on GC-MS with Electron Ionization (EI), a "hard" ionization technique that provides rich structural information through extensive fragmentation.

Predicted Mass Spectrum and Fragmentation Pathway of this compound

The molecular formula of the target compound is C₁₃H₁₀Br₂O, with a monoisotopic mass of 343.91 g/mol . The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with a natural abundance ratio of approximately 1:1) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2] The molecular ion cluster ([M]⁺•) is expected at m/z 344, 346, and 348 with a relative intensity ratio of approximately 1:2:1.

Electron Ionization (EI) Fragmentation

Electron Ionization is a highly energetic process that leads to predictable bond cleavages, offering a fingerprint of the molecule's structure.[3] For this compound, the primary fragmentation pathways are expected to be benzylic cleavage and cleavages involving the bromine and ether functionalities.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage (α-cleavage to the phenyl ring and ether oxygen): This is anticipated to be the most favorable fragmentation pathway, leading to the formation of a stable tropylium ion.

  • Cleavage of the C-Br Bond: Loss of one or both bromine atoms is a common fragmentation pathway for brominated aromatic compounds.[4]

  • Cleavage of the Phenyl-Oxygen Bond: This would lead to the formation of a dibromophenoxy radical or cation.

The logical flow of these fragmentation events is depicted in the diagram below.

G M [C₁₃H₁₀Br₂O]⁺• m/z 344/346/348 Molecular Ion F1 [C₇H₇]⁺ m/z 91 Tropylium Ion (Base Peak) M->F1 Benzylic Cleavage - •C₆H₃Br₂O F3 [C₁₃H₁₀BrO]⁺ m/z 265/267 M->F3 - •Br F4 [C₆H₅]⁺ m/z 77 F1->F4 - C₂H₂ F2 [C₆H₃Br₂O]⁺ m/z 250/252/254 F5 [C₆H₄BrO]⁺• m/z 171/173 F3->F5 - C₇H₅

Caption: Predicted EI fragmentation pathway for this compound.

Interpretation of Key Fragments
m/z (Predicted) Proposed Ion Structure Fragmentation Step Significance
344/346/348 [C₁₃H₁₀Br₂O]⁺•Molecular Ion (M⁺•)Confirms the molecular weight and the presence of two bromine atoms.
91 [C₇H₇]⁺Benzylic cleavage with rearrangementThe highly stable tropylium ion is expected to be the base peak, a hallmark of benzyl groups.[5]
250/252/254 [C₆H₃Br₂O]⁺Loss of the benzyl radicalProvides evidence for the dibrominated phenoxy moiety.
265/267 [C₁₃H₁₀BrO]⁺Loss of a bromine radical (•Br)A common fragmentation for halogenated aromatics.[4]
77 [C₆H₅]⁺Loss of acetylene from the tropylium ionA characteristic fragment of the phenyl group.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analysis often involves orthogonal techniques to provide a complete picture of the compound's identity and purity.[6]

Technique Principle Strengths for this Application Limitations for this Application
GC-MS (EI) Separation by volatility and polarity, followed by mass-based detection and fragmentation.[1]High sensitivity and selectivity; provides structural information through fragmentation; ideal for identifying and quantifying the target compound and volatile impurities.Requires the compound to be thermally stable and volatile; extensive fragmentation can sometimes lead to a weak or absent molecular ion.
High-Performance Liquid Chromatography (HPLC-UV/MS) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Suitable for non-volatile or thermally labile compounds; excellent for quantification; can be coupled with MS for mass information.Lower resolution for complex mixtures compared to capillary GC; may require different columns and mobile phases for optimal separation of related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.[7]Provides unambiguous structural elucidation, including isomer differentiation; non-destructive.Relatively low sensitivity compared to MS; requires a larger sample amount and a pure sample for clear spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Quick and easy for confirming the presence of key functional groups (e.g., C-O-C ether linkage, aromatic C-H).Provides limited information on the overall molecular structure; not suitable for quantification.

Comparative Summary: For routine identification and quantification of this compound in a synthetic mixture, GC-MS is the method of choice due to its balance of sensitivity, selectivity, and structural information. HPLC is a viable alternative, especially if thermal degradation is a concern. NMR remains the gold standard for definitive structural confirmation of the isolated, pure compound.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating quality control measures to ensure data integrity.

GC-MS Analysis Protocol

This protocol is designed for a standard single quadrupole or triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to prepare a working solution of approximately 10 µg/mL.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[8]
  • GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for its versatility with aromatic compounds.[8]
  • Injection: 1 µL, splitless injection at 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).
  • MS Transfer Line: 280°C.
  • Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.
  • Acquisition Mode: Full Scan (m/z 50-450) to obtain a complete fragmentation pattern. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring the key ions (e.g., m/z 91, 344, 346, 348).

3. Data Analysis and Validation:

  • Confirm the retention time of the target compound by analyzing a pure standard.
  • Verify the presence of the characteristic isotopic cluster for the molecular ion (m/z 344, 346, 348).
  • Confirm the presence of the key fragment ions, particularly the base peak at m/z 91.
  • The ratio of the isotopic peaks should be within ±15% of the theoretical values.

    Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly by GC-MS with electron ionization, offers a robust and informative method for its identification and characterization. While an experimental spectrum is not publicly cataloged, a thorough understanding of fragmentation principles allows for the construction of a reliable predictive model. The expected benzylic cleavage to form a dominant tropylium ion at m/z 91, coupled with the characteristic 1:2:1 isotopic pattern of the molecular ion at m/z 344/346/348, provides a unique fingerprint for this molecule. When compared with other analytical techniques, GC-MS provides an optimal balance of sensitivity, selectivity, and structural detail for routine analysis in a drug development or synthetic chemistry setting. The protocols outlined in this guide provide a solid foundation for achieving accurate and reproducible results.

References

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  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (n.d.). ResearchGate. [Link]

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  • Identification of Polybrominated Diphenyl Ether Metabolites Based on Calculated Boiling Points from COSMO-RS, Experimental Retention Times, and Mass Spectral Fragmentation Patterns. (2010). ACS Publications. [Link]

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  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018). Agilent. [Link]

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A Comparative Crystallographic Analysis of 1,4-Dibromo-2-(phenylmethoxy)-benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Structural Chemistry and Drug Development

In the landscape of medicinal chemistry and materials science, the precise understanding of molecular architecture is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability in pharmaceuticals to charge transport in organic electronics. This guide provides a detailed comparative analysis of the X-ray crystal structures of derivatives of 1,4-Dibromo-2-(phenylmethoxy)-benzene, offering insights into the subtle yet significant impact of substituent modifications on solid-state packing and intermolecular interactions.

While a crystal structure for the monosubstituted this compound is not publicly available, a comprehensive understanding can be gleaned from the analysis of its closely related disubstituted analogue, 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene , and other derivatives. This guide will leverage the available crystallographic data to explore structure-property relationships, providing a valuable resource for researchers engaged in the rational design of molecules with tailored solid-state characteristics.

The Foundational Structure: 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene

The core structure of these molecules features a central benzene ring substituted with two bromine atoms and one or two benzyloxy groups. The interplay between the bulky, electron-rich bromine atoms and the flexible, aromatic benzyloxy side chains governs the crystal packing.

A pivotal study on 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene and 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene reveals that the conformation of the phenylalkoxy chains and the nature of intermolecular interactions are highly sensitive to the length of the alkyl linker.[1] In the case of the phenylethoxy derivative, the packing is dominated by C–Br...π(arene) interactions, a type of halogen bond.[1] Conversely, the phenylpropoxy derivative exhibits a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene-arene π-stacking.[1] This highlights the critical role of subtle changes in molecular structure in dictating the supramolecular architecture.

Comparative Analysis with Alkoxy Derivatives

To understand the influence of the phenylmethoxy group, it is instructive to compare its derivatives with simpler alkoxy-substituted dibromobenzenes. The crystal structures of 1,4-dibromo-2,5-dimethoxybenzene, 1,4-dibromo-2,5-dibutoxybenzene, and 1,4-dibromo-2,5-bis(hexyloxy)benzene provide a clear trend.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
1,4-Dibromo-2,5-dimethoxybenzene[2]MonoclinicP2₁/cvan der Waals forces
1,4-Dibromo-2,5-dibutoxybenzene[3]MonoclinicP2₁/cC—Br⋯O halogen bonds
1,4-Dibromo-2,5-bis(hexyloxy)benzene[4]TriclinicP-1Br⋯Br interactions
1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene[1]TriclinicP-1C–Br...π(arene) interactions

As the alkyl chain length increases, the dominant intermolecular forces shift from non-specific van der Waals interactions to more directional halogen bonds (C—Br⋯O) and eventually to Br⋯Br interactions.[2][3][4] The introduction of a terminal phenyl ring, as in the phenylethoxy derivative, introduces yet another packing motif, the C–Br...π interaction.[1] These observations underscore the tunability of the solid-state structure through systematic chemical modification.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of these intricate three-dimensional structures relies on the powerful technique of single-crystal X-ray diffraction. Below is a generalized, yet detailed, protocol representative of the methodologies employed in the cited studies.

1. Crystal Growth:

  • Synthesis: The target compound is first synthesized. For example, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene can be prepared by reacting 2,5-dibromobenzene-1,4-diol with (2-bromoethyl)benzene in the presence of a base like potassium carbonate in a solvent such as DMF.[1]

  • Crystallization: High-quality single crystals are grown by slow evaporation of a suitable solvent. Common solvent systems include ethanol, or a mixture of methanol and ethyl acetate.[3][5] The choice of solvent can significantly impact crystal quality and even the polymorphic form obtained.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential degradation.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations.

  • As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a pattern of reflections.

  • Software such as APEX2 or SMART is used to control the data collection process.[5]

3. Structure Solution and Refinement:

  • The collected reflection data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXS.

  • The structural model is then refined against the experimental data using a least-squares method (e.g., with SHELXL).[4] This iterative process adjusts atomic positions, displacement parameters, and other variables to achieve the best fit between the calculated and observed diffraction patterns.

  • Hydrogen atoms are typically placed in geometrically calculated positions.

Visualizing Molecular Structure and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the molecular structure of a representative derivative and the general workflow of a single-crystal X-ray diffraction experiment.

cluster_synthesis Synthesis & Crystallization cluster_data X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Purification Mount_Crystal Mount_Crystal Crystallization->Mount_Crystal Data_Collection Data_Collection Mount_Crystal->Data_Collection Irradiation Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

The crystallographic analysis of this compound derivatives demonstrates a remarkable sensitivity of solid-state architecture to subtle molecular modifications. The substitution pattern on the central benzene ring, particularly the nature of the alkoxy or benzyloxy side chains, dictates the dominant intermolecular interactions, which in turn govern the crystal packing. This comparative guide, by synthesizing data from a range of related structures, provides a framework for understanding and predicting the solid-state properties of this important class of compounds. For researchers in drug development and materials science, these insights are invaluable for the rational design of molecules with optimized crystalline forms, ultimately leading to improved performance and efficacy.

References

  • Wang, Z.-Y., Lu, W.-L., Zhou, X., Yang, X.-J., Zhang, Q.-L., & Xu, H. (2023). Crystal structure of 1,4-dibromo-2,5-bis(2-methoxyethoxy)benzene-1,4-diol, C12H16Br2O4. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1087-1089. [Link]

  • Ali, M. A., et al. (2010). 1,4-Dibromo-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1633. [Link]

  • Li, Q., et al. (2008). 1,4-Dibromo-2,5-bis(hexyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1930. [Link]

  • Fun, H.-K., et al. (2010). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. [Link]

  • Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag+. [Link]

  • Zhang, Q.-L., et al. (2023). Crystal structure of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene, C12H8Br2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1107-1109. [Link]

  • Ward, M. D., et al. (2021). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Crystals, 11(3), 246. [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2011). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2830. [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Ali, M. A., et al. (2011). 1,4-Dibromo-2,5-di-p-toluoylbenzene. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3289. [Link]

Sources

Spectral Analysis of 1,4-Dibromo-2-(phenylmethoxy)-benzene: A Comparative and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is designed to be a practical resource, explaining the "why" behind the predicted spectral features and providing detailed, field-tested protocols for acquiring and interpreting the data.

The Structural Rationale: Predicting Spectroscopic Behavior

The structure of 1,4-Dibromo-2-(phenylmethoxy)-benzene, with its dibromo-substituted aromatic core and a benzyloxy side chain, dictates a predictable yet distinct spectroscopic fingerprint. The electronegativity of the bromine and oxygen atoms, coupled with the aromatic ring currents, creates a specific electronic environment that can be probed by various spectroscopic techniques.

Our predictive analysis is grounded in the well-documented spectral data of analogous compounds, including dibromobenzene isomers, anisole derivatives, and benzyl ethers. By dissecting the contributions of each structural motif, we can construct a reliable spectral forecast for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the dibrominated ring and the benzyl group, as well as a characteristic signal for the methylene protons of the benzyl group. The chemical shifts are influenced by the electronic effects of the substituents.[1] The electronegative bromine atoms and the oxygen of the ether linkage will deshield adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-37.20 - 7.40d~2.5Ortho to a bromine and the benzyloxy group, expected to be a doublet due to coupling with H-5.
H-56.90 - 7.10dd~8.5, ~2.5Ortho to a bromine and meta to the benzyloxy group, expected to be a doublet of doublets.
H-67.50 - 7.70d~8.5Ortho to a bromine and para to the benzyloxy group, expected to be a doublet.
Benzyl CH₂5.10 - 5.30s-Methylene protons adjacent to an oxygen and an aromatic ring.
Benzyl Ar-H7.30 - 7.50m-Protons of the unsubstituted phenyl ring of the benzyl group.

Note: These are predicted values based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbons directly attached to the electronegative bromine and oxygen atoms will be significantly deshielded and appear at lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1115 - 120Carbon bearing a bromine atom, ortho to the benzyloxy group.
C-2155 - 160Carbon attached to the oxygen of the ether linkage.
C-3118 - 123Aromatic CH.
C-4110 - 115Carbon bearing a bromine atom, meta to the benzyloxy group.
C-5130 - 135Aromatic CH.
C-6135 - 140Aromatic CH.
Benzyl CH₂70 - 75Aliphatic carbon of the benzyl group.
Benzyl C-ipso136 - 138Quaternary carbon of the benzyl phenyl ring.
Benzyl C-ortho127 - 129Aromatic CH of the benzyl group.
Benzyl C-meta128 - 130Aromatic CH of the benzyl group.
Benzyl C-para127 - 129Aromatic CH of the benzyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C-O, and C-Br bonds, as well as the aliphatic C-H bonds of the benzyl group.[2]

Table 3: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Medium-WeakAromatic C-H Stretch
2950 - 2850Medium-WeakAliphatic C-H Stretch (CH₂ of benzyl)
1600 - 1450Strong-MediumAromatic C=C Ring Stretch
1250 - 1200StrongAryl-O Stretch (asymmetric)
1050 - 1000MediumAryl-O Stretch (symmetric)
850 - 750StrongC-H Out-of-plane Bending (aromatic)
600 - 500Medium-WeakC-Br Stretch

The specific pattern of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can often provide clues about the substitution pattern of the benzene ring.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) mass spectrometry is expected to yield a prominent molecular ion peak. Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic isotopic cluster, with the relative intensities of the M, M+2, and M+4 peaks being approximately 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A key fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a dibromophenoxy radical. The benzyl cation is often the base peak in the mass spectra of benzyl ethers.[4]

Table 4: Predicted Key Mass Spectrometry Fragments

m/zIon StructureSignificance
342/344/346[C₁₃H₁₀Br₂O]⁺Molecular ion cluster
91[C₇H₇]⁺Benzyl cation (often the base peak)
251/253[C₆H₃Br₂O]⁺Dibromophenoxy cation

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended for the synthesis and spectral characterization of this compound.

Synthesis via Williamson Ether Synthesis

A plausible synthetic route to this compound is the Williamson ether synthesis, starting from 2,5-dibromophenol and benzyl bromide.[5]

Workflow for Synthesis:

Synthesis 2,5-Dibromophenol 2,5-Dibromophenol Potassium 2,5-dibromophenoxide Potassium 2,5-dibromophenoxide 2,5-Dibromophenol->Potassium 2,5-dibromophenoxide  K₂CO₃, Acetone This compound This compound Potassium 2,5-dibromophenoxide->this compound  Benzyl bromide, Reflux Spectral_Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry ¹H_NMR ¹H NMR ¹³C_NMR ¹³C NMR FTIR FTIR (ATR or KBr) GC_MS GC-MS (EI) Purified Sample Purified Sample Purified Sample->¹H_NMR Purified Sample->¹³C_NMR Purified Sample->FTIR Purified Sample->GC_MS

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents demands a commitment to safety and environmental stewardship that extends beyond the laboratory bench. For researchers and drug development professionals, the responsible disposal of compounds like 1,4-Dibromo-2-(phenylmethoxy)-benzene is not merely a regulatory formality but a critical component of scientific integrity. This guide provides a detailed, procedural framework for the safe handling and disposal of this halogenated aromatic compound, ensuring the protection of personnel and the environment.

Core Principles: Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the subject compound's chemical identity and associated hazards is paramount. This compound is a brominated aromatic ether. While specific toxicological data for this exact molecule is limited, its structural class—halogenated benzene derivative—provides a strong basis for assessing its potential risks. Analogous compounds, such as 1,4-dibromobenzene and other brominated aromatics, are known to be irritants and environmentally hazardous.

The primary directive for disposal is rooted in the precautionary principle: treat the compound as hazardous, requiring containment and specialized disposal to mitigate risks of irritation, systemic toxicity, and environmental contamination.[1][2]

Table 1: Chemical Identity and Hazard Summary
PropertyValue / ClassificationSource(s)
Chemical Name This compound-
Molecular Formula C₁₃H₁₀Br₂ODerived
Structural Class Halogenated Aromatic Compound-
GHS Hazard Pictograms
GHS Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects.
Incompatible Materials Strong oxidizing agents, Strong bases.

Note: GHS classifications are based on the closely related and well-documented compound 1,4-dibromobenzene as a conservative proxy.

The causality behind these classifications is clear: halogenated organic compounds can persist in the environment and may pose long-term risks to aquatic ecosystems.[3] Skin and eye irritation are common effects of aromatic compounds, and inhalation of dust or vapors can irritate the respiratory tract.[1][4] Therefore, all handling and disposal procedures must be designed to prevent these outcomes.

The Regulatory Imperative: Why Segregation is Non-Negotiable

This compound falls under the regulatory category of halogenated organic waste .[5][6] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[7] Similar regulations exist globally.

A core tenet of these regulations is the strict segregation of waste streams.[5]

  • Why Segregate? Halogenated solvents and non-halogenated solvents are treated via different disposal pathways. Non-halogenated solvents can often be recycled as fuel additives. In contrast, halogenated waste must undergo high-temperature incineration with specialized "scrubber" systems to neutralize the corrosive and toxic byproducts (like hydrogen bromide) that are generated.[5][8] Mixing these waste streams contaminates the entire volume, drastically increasing disposal costs and environmental complexity.[5]

Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash. [1][2] This action is illegal and poses a significant threat to water treatment systems and environmental health.[5]

Standard Operating Protocol: From Bench to Final Disposal

This section provides a step-by-step methodology for the safe collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Designate a Waste Stream: At the outset of your experiment, identify all waste containing this compound. This includes pure excess reagent, reaction mixtures, contaminated solvents (e.g., from chromatography), and contaminated consumables (pipette tips, silica gel, etc.).

  • Isolate as Halogenated Waste: Ensure this waste is kept separate from all other waste streams, especially non-halogenated organic waste, aqueous waste, and solid waste.[9]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use only a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[2][5] For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Label Correctly and Completely: The container must be clearly labeled before the first drop of waste is added.[2] The label must include:

    • The words "Hazardous Waste "[9]

    • The full chemical name: "This compound " and any other chemical constituents in the container, with estimated percentages.

    • The associated hazards (e.g., "Irritant," "Environmental Hazard").

    • The date accumulation started.

    • The name of the principal investigator or laboratory.

Step 3: Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[2] This minimizes the release of vapors and prevents spills.

  • Use a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be at or near the point of generation.

  • Ensure Secondary Containment: The SAA must have secondary containment (e.g., a chemical-resistant tray or cabinet) capable of holding the contents of the largest container in case of a leak.[10]

Step 4: Final Disposal
  • Contact EHS: Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department.

  • Arrange for Pickup: EHS will coordinate with a licensed hazardous waste disposal contractor for the pickup, transport, and final destruction of the material.

  • Method of Destruction: The standard and required method for final disposal is high-temperature incineration at a permitted facility.[1][8]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12]

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads.[13] Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[12]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.[13]

  • Label and Dispose: Seal and label the container with all contaminated materials and manage it according to the disposal protocol in Section 3.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal cluster_spill Emergency Spill gen Generate Waste Containing This compound segregate Segregate as 'Halogenated Organic Waste' gen->segregate container Select & Pre-Label Appropriate Waste Container segregate->container collect Collect Waste in Sealed Container (Do not exceed 90% capacity) container->collect store Store in Designated SAA with Secondary Containment collect->store full Container Full or Waste Generation Complete? store->full full->store No ehs Contact EHS for Pickup full->ehs Yes incinerate Transport to Licensed Facility for High-Temperature Incineration ehs->incinerate spill Accidental Spill Occurs spill_collect Contain & Collect Spill Debris into a new Hazardous Waste Container spill->spill_collect spill_collect->container Follow Standard Labeling Protocol

Caption: Disposal Workflow for this compound.

References

  • PubChem. 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene. National Center for Biotechnology Information.

  • Santa Cruz Biotechnology, Inc. 1,4-Dibromo-2,5-dimethoxybenzene Material Safety Data Sheet.
  • Apollo Scientific. 1,4-Dibromo-2,5-dimethoxybenzene Safety Data Sheet.
  • PubChem. 1,4-Dibromo-2-methoxybenzene. National Center for Biotechnology Information.

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois.
  • Thermo Fisher Scientific. 1,3-Dibromobenzene Safety Data Sheet.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds. Westlaw.

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.

  • Cornell University EHS. 7.2 Organic Solvents. Environment, Health and Safety.

  • Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.

  • Thermo Fisher Scientific. 1,4-Dibromo-2-nitrobenzene Safety Data Sheet.
  • Sigma-Aldrich. 1,4-Dibromobenzene 98%.

  • Sigma-Aldrich. 1,4-Dibromobenzene Safety Data Sheet.

  • Darnell, A.J. Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.

  • Fisher Scientific. p-Dibromobenzene Safety Data Sheet.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • Fisher Scientific. 1,4-Dibromo-2,5-dimethoxybenzene 98.0+%, TCI America™.

  • PubChem. 1,4-Dibromo-2,5-dimethoxybenzene. National Center for Biotechnology Information.

  • Google Patents. US4954648A - Method for the bromination of aromatic compound.

  • BenchChem. Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.

  • BenchChem. Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste.

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A Comprehensive Guide to the Safe Handling of 1,4-Dibromo-2-(phenylmethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1,4-Dibromo-2-(phenylmethoxy)-benzene. The following guide is synthesized from safety data for structurally similar compounds, including 1,4-Dibromo-2,5-dimethoxybenzene, 1,4-Dibromobenzene, and 1-(Benzyloxy)-4-bromo-2-chlorobenzene.[1][2][3] This information should be used as a precautionary baseline, and a thorough risk assessment should be conducted before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on providing procedural, step-by-step guidance to ensure safe handling and disposal.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2][3] Chronic exposure to similar brominated aromatic compounds may lead to cumulative health effects.[1]

Anticipated GHS Classification (Based on Analogues):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][4]

  • Hazardous to the Aquatic Environment (Long-term): Category 1 or 2 (Very toxic to aquatic life with long lasting effects)[2][3]

Due to the lack of specific toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have other uncharacterized hazardous properties.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes & Face Chemical Splash Goggles and Face ShieldProtects against splashes and airborne particles that can cause serious eye damage.[2] A face shield provides an additional layer of protection for the entire face.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene recommended)Prevents skin contact, which can cause irritation.[1][5] Always inspect gloves for integrity before use and replace them immediately if contaminated. For prolonged contact, consider heavier-duty gloves.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat protects the skin and personal clothing from accidental splashes and contact with the powdered chemical.
Respiratory NIOSH-approved Respirator (N95 or higher)Required when handling the powder outside of a certified chemical fume hood or in the event of a spill to prevent inhalation of dust particles.[1][4]
Feet Closed-Toed, Chemical-Resistant ShoesProtects feet from spills and falling objects.

Safe Handling and Storage Protocols

Adherence to strict operational procedures is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily accessible.

    • Have spill control materials and waste containers pre-labeled and within reach inside the fume hood.

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle the solid form of the compound with care to avoid generating dust.[1][5]

    • Use a spatula to transfer the chemical to a tared weigh boat or directly into the reaction vessel.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area within the fume hood after use.

    • Decontaminate spatulas and other reusable equipment with an appropriate solvent.

    • Properly dispose of all contaminated disposable materials (e.g., weigh boats, gloves) in the designated halogenated waste container.[6]

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[5]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Store in a locked cabinet or other secure location to restrict access.[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

The following diagram outlines the appropriate response to a spill of this compound.

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, should be classified as halogenated organic waste.[6][7]

  • Waste Collection:

    • Use a dedicated, clearly labeled, and sealed container for all this compound waste.[6]

    • Do not mix halogenated waste with non-halogenated waste streams.[6]

  • Disposal Method:

    • Arrange for the disposal of halogenated waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

    • Incineration at a facility equipped with appropriate scrubbers to handle halogenated compounds is a common disposal method for this type of waste.[8][9]

The following diagram illustrates the decision-making process for waste disposal.

Disposal_Plan cluster_waste Waste Generation cluster_categorization Categorization cluster_collection Collection cluster_disposal Disposal A Contaminated Material (e.g., gloves, glassware, chemical residue) B Is the waste contaminated with this compound? A->B C Place in Labeled Halogenated Waste Container B->C Yes D Place in Appropriate Non-Halogenated Waste Container B->D No E Arrange for pickup by EHS or Licensed Hazardous Waste Contractor C->E F Follow standard laboratory disposal procedures D->F

Caption: Decision tree for proper waste disposal.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (U.S. Environmental Protection Agency)
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (P2 InfoHouse)
  • Material Safety Data Sheet for 1,4-Dibromo-2,5-dimethoxybenzene. (Santa Cruz Biotechnology)
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (ETH Zürich)
  • Solvent Wastes in the Labor
  • Halogenated Organic Liquids - Standard Operating Procedure. (Braun Research Group, University of Illinois)
  • Safety Data Sheet for 1-(Benzyloxy)-4-bromo-2-chlorobenzene. (Angene Chemical)
  • Safety Data Sheet for 1,4-Dibromo-2,5-dimethoxybenzene. (Apollo Scientific)
  • CAS No: 1807632-93-4 | Product Name : 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene.
  • Safety Data Sheet for 1,4-Dibromo-2-nitrobenzene. (Fisher Scientific)
  • 1,4-Dibromo-2,5-dimethoxybenzene 98.0+%, TCI America™. (Fisher Scientific)
  • Safety Data Sheet for EPA Method 1614 PBDE Congeners Mixture 1. (Chem Service)
  • Safety Data Sheet for 1,4-Dibromobenzene. (Sigma-Aldrich)
  • Safety Data Sheet for Benzene. (Chevron Phillips Chemical)
  • 1,4-Dibromo-2,5-bis(phenylmethoxy)benzene | C20H16Br2O2 | CID 71356928.
  • GHS Classification (Rev.11, 2025) Summary.
  • Safety Data Sheet for Butyl phenyl ether. (Sigma-Aldrich)
  • CAS 106-37-6 1,4-Dibromo benzene. (Alfa Chemistry)
  • Benzene, 1,4-dibromo-2-methyl-. (NIST WebBook)
  • Safety Data Sheet for 4-Bromophenyl phenyl ether. (Sigma-Aldrich)
  • Incident management: bromin
  • Overview of the GHS Classification Scheme in Hazard Classification.
  • Phenylmagnesium bromide, 3M in ether - Safety D
  • GHS Hazardous Chemical Inform
  • GHS Classification Summary (Rev.8, 2019).

Sources

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1,4-Dibromo-2-(phenylmethoxy)-benzene
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